molecular formula C5H9NO B2812361 2-Methoxypyrroline CAS No. 1078-28-0; 5264-35-7

2-Methoxypyrroline

Cat. No.: B2812361
CAS No.: 1078-28-0; 5264-35-7
M. Wt: 99.133
InChI Key: QLPXKYBQRVRKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxypyrroline is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.133. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1078-28-0; 5264-35-7

Molecular Formula

C5H9NO

Molecular Weight

99.133

IUPAC Name

5-methoxy-2,3-dihydro-1H-pyrrole

InChI

InChI=1S/C5H9NO/c1-7-5-3-2-4-6-5/h3,6H,2,4H2,1H3

InChI Key

QLPXKYBQRVRKPC-UHFFFAOYSA-N

SMILES

COC1=CCCN1

solubility

not available

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxypyrroline (CAS 5264-35-7)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Methoxypyrroline, also known by its systematic name 5-Methoxy-3,4-dihydro-2H-pyrrole, is a heterocyclic compound belonging to the class of cyclic imino ethers.[1][2] With the CAS registry number 5264-35-7, this molecule serves as a valuable intermediate in synthetic organic chemistry.[3] Its unique structural feature, the imino-ether functional group, imparts specific reactivity that is leveraged in the construction of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, designed for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are its molecular structure and resulting physicochemical properties. The five-membered dihydropyrrole ring is substituted at the 2-position (equivalent to the 5-position in IUPAC nomenclature for the dihydro-2H-pyrrole system) with a methoxy group, creating a cyclic imidate.

G start 2-Pyrrolidinone (Lactam Precursor) reaction O-Alkylation Reaction (Anhydrous, Inert Atmosphere) start->reaction reagent Alkylation Reagent (e.g., (CH₃)₂SO₄) reagent->reaction solvent Inert Solvent (e.g., Dichloromethane) solvent->reaction quench Quenching (e.g., with K₂CO₃ solution) reaction->quench extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extraction drying Drying Organic Phase (e.g., with Na₂SO₄) extraction->drying purification Purification (Vacuum Distillation) drying->purification product This compound (Final Product) purification->product

Caption: Synthetic workflow for this compound from 2-pyrrolidinone.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure. Note: This is a generalized protocol and should be adapted and performed with appropriate safety precautions by qualified personnel.

  • Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. The flask is charged with 2-pyrrolidinone and anhydrous dichloromethane. The solution is cooled to 0°C in an ice bath.

    • Expertise & Rationale: Flame-drying the glassware and using an inert nitrogen atmosphere are crucial to prevent moisture, which would hydrolyze the alkylating agent and the desired product. Dichloromethane is chosen for its inertness and ability to dissolve the reactants.

  • Addition of Alkylating Agent: Dimethyl sulfate is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 5°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

    • Expertise & Rationale: Slow, controlled addition at low temperature manages the exothermic nature of the alkylation. The extended reaction time ensures complete conversion.

  • Reaction Quench and Workup: The reaction is carefully quenched by slowly adding it to a cold, saturated aqueous solution of potassium carbonate. The mixture is stirred vigorously for 1 hour.

    • Trustworthiness & Rationale: Quenching with a basic solution neutralizes any remaining acidic species and destroys excess dimethyl sulfate. This step is a self-validating control; incomplete quenching would lead to product degradation during workup.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic extracts are washed with brine.

    • Expertise & Rationale: Multiple extractions ensure maximum recovery of the product from the aqueous phase. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: The combined organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • Expertise & Rationale: Anhydrous sodium sulfate is a neutral drying agent suitable for this compound.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to light yellow liquid. [2] * Expertise & Rationale: Vacuum distillation is the preferred method for purifying liquids with moderate boiling points, as it prevents thermal decomposition that might occur at atmospheric pressure.

Reactivity and Applications

The reactivity of this compound is dominated by the imino-ether functional group. It is a versatile intermediate, particularly in the synthesis of nitrogen-containing compounds.

  • Hydrolysis: The C=N bond is susceptible to hydrolysis under acidic conditions, which readily converts the molecule back to 2-pyrrolidinone and methanol. This reactivity necessitates handling and storage under anhydrous conditions.

  • Nucleophilic Addition: The electrophilic carbon atom of the C=N bond can be attacked by various nucleophiles. This allows for the introduction of different functional groups at the 2-position of the pyrrolidine ring after subsequent transformations.

  • Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex molecules. For example, it has been shown to react with nitroacetate to form an aziridine, a key intermediate for various pharmaceuticals. [3]* Bioactivity: Some research indicates that this compound may possess antibacterial properties, including activity against Mycobacterium tuberculosis. [3]This suggests its potential as a scaffold in the development of new therapeutic agents.

G cluster_0 Key Reactions product This compound hydrolysis_reagent + H₃O⁺ product->hydrolysis_reagent nucleophile_reagent + Nu⁻ product->nucleophile_reagent lactam 2-Pyrrolidinone (Hydrolysis Product) hydrolysis_reagent->lactam Hydrolysis adduct Nucleophilic Adduct (Intermediate) nucleophile_reagent->adduct Nucleophilic Attack

Caption: Key reactivity pathways for this compound.

Spectroscopic Analysis

TechniqueExpected Observations
¹H NMR δ ~3.5-3.8 ppm (s, 3H): Singlet for the -OCH₃ protons. δ ~3.4-3.6 ppm (t, 2H): Triplet for the -CH₂- group adjacent to the nitrogen. δ ~2.3-2.5 ppm (t, 2H): Triplet for the -CH₂- group adjacent to the C=N bond. δ ~1.9-2.1 ppm (quintet, 2H): Multiplet for the central -CH₂- group.
¹³C NMR δ ~170-175 ppm: Quaternary carbon of the C=N group (most downfield). δ ~53-55 ppm: Carbon of the -OCH₃ group. δ ~45-50 ppm: Carbon of the -CH₂- group adjacent to nitrogen. δ ~30-35 ppm: Carbon of the -CH₂- group adjacent to the C=N bond. δ ~20-25 ppm: Central -CH₂- carbon.
IR Spectroscopy ~2850-2950 cm⁻¹: C-H stretching vibrations. ~1670-1690 cm⁻¹: Strong C=N imine stretching band. ~1250 cm⁻¹ & ~1050 cm⁻¹: C-O stretching bands for the ether linkage. Absence of: Strong C=O band (~1650 cm⁻¹ for the lactam precursor) and N-H band (~3200 cm⁻¹).
Protocol: Spectroscopic Validation of Synthesized Product

This protocol establishes a self-validating system to confirm the identity and purity of synthesized this compound.

  • Sample Preparation: Prepare a dilute solution of the purified product in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a neat film of the liquid product between two NaCl or KBr plates for IR analysis.

  • IR Spectrum Acquisition: Acquire the IR spectrum.

    • Trustworthiness & Rationale: The primary check is for the disappearance of the strong C=O stretch of the 2-pyrrolidinone starting material and the appearance of a strong C=N stretch. This provides immediate evidence of the desired chemical transformation.

  • NMR Spectrum Acquisition: Acquire ¹H and ¹³C NMR spectra.

    • Trustworthiness & Rationale: The ¹H NMR spectrum should integrate to the correct proton count (9H). The presence of the methoxy singlet and the distinct patterns for the three methylene groups confirms the full structure. The ¹³C NMR spectrum should show exactly 5 distinct carbon signals, with the C=N carbon appearing significantly downfield, confirming the carbon skeleton.

  • Data Interpretation: Compare the acquired spectra with the predicted values. The close correlation of chemical shifts, splitting patterns, and IR absorption bands validates the structure of the final product. [4][5][6]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and avoid breathing vapors. [7][8]Ensure eyewash stations and safety showers are readily accessible. [8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from direct sunlight. [7][9]The recommended storage temperature is between 2-8°C. [1][2]* Incompatibilities: Keep away from strong oxidizing agents and acids, as they can cause vigorous reactions or decomposition. [8]

References

  • PPG. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Ambeed.com. (n.d.). 5264-35-7 | 5-Methoxy-3,4-dihydro-2H-pyrrole.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
  • Pharmaffiliates. (n.d.). 5264-35-7 | Chemical Name : 5-Methoxy-3,4-dihydro-2H-pyrrole.
  • Biosynth. (n.d.). 5-Methoxy-3,4-dihydro-2H-pyrrole | 5264-35-7.
  • ChemicalBook. (n.d.). 5264-35-7(5-METHOXY-3,4-DIHYDRO-2H-PYRROLE) Product Description.
  • ResearchGate. (2025). Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations.
  • ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolop[10][8]yridine-1,3-diones. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines.
  • National Institutes of Health (NIH). (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.
  • PubMed. (n.d.). Synthesis of Peroxynitrite in a Two-Phase System Using Isoamyl Nitrite and Hydrogen Peroxide.
  • YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.

Sources

5-methoxy-3,4-dihydro-2H-pyrrole structure and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Reactivity, and Synthetic Utility in Heterocyclic Chemistry[1]

Executive Summary

5-Methoxy-3,4-dihydro-2H-pyrrole (CAS: 5264-35-7), also known as O-methylpyrrolidone or 2-methoxy-1-pyrroline, is a cyclic imidate (lactim ether) of high synthetic value. It serves as a versatile "masked" electrophile, bridging the gap between the stability of lactams and the reactivity of acyclic imidates.

This guide provides a rigorous technical analysis of its physicochemical profile, a validated synthesis protocol using dimethyl sulfate (DMS), and a detailed reactivity map focusing on its application in constructing pharmacologically active nitrogen heterocycles.

Part 1: Structural Analysis & Physicochemical Profile[2]

The utility of 5-methoxy-3,4-dihydro-2H-pyrrole stems from its imidate functionality (


). Unlike its lactam precursor (2-pyrrolidone), the lactim ether possesses a 

double bond and a leaving group (methoxy), rendering the C2 carbon highly electrophilic.

Electronic Structure: The molecule exhibits resonance stabilization, but the contributing resonance structure places a positive charge on the oxygen, increasing the susceptibility of the C2 carbon to nucleophilic attack. Simultaneously, the C3 position (alpha to the imine) is acidic, allowing for deprotonation and subsequent electrophilic substitution.

Table 1: Physicochemical Properties
PropertyValueNotes
IUPAC Name 5-Methoxy-3,4-dihydro-2H-pyrroleSynonyms: 2-Methoxy-1-pyrroline
CAS Number 5264-35-7
Molecular Formula

MW: 99.13 g/mol
Boiling Point 118–121 °CAt 760 mmHg [1]
Density 1.00 – 1.05 g/mLAt 25 °C [1]
Flash Point ~26 °CFlammable Liquid [2]
Solubility Organic solvents (DCM, Ether)Hydrolyzes in water
Stability Moisture SensitiveStore at 2–8 °C under Ar/N2
Part 2: Validated Synthetic Protocol

While synthesis via Meerwein’s salt (trimethyloxonium tetrafluoroborate) is cleaner, the industrial standard utilizes dimethyl sulfate (DMS) due to cost-efficiency. The following protocol is optimized for safety and yield, addressing the critical neutralization step often omitted in brief literature.

Protocol: Methylation of 2-Pyrrolidone via Dimethyl Sulfate

Safety Warning: Dimethyl sulfate is a potent alkylating agent and suspected carcinogen. Use only in a functioning fume hood with appropriate PPE (butyl rubber gloves).

Reagents:

  • 2-Pyrrolidone (1.0 eq)

  • Dimethyl Sulfate (DMS) (1.05 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq, 50% aq. solution)

  • Diethyl Ether (

    
    ) or Dichloromethane (DCM)
    
  • Potassium Carbonate (

    
    )
    

Step-by-Step Methodology:

  • Complexation (Exothermic):

    • Charge a dry 3-neck round-bottom flask with 2-pyrrolidone under nitrogen atmosphere.

    • Add DMS dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature between 60–70°C.

    • Once addition is complete, heat the mixture at 60°C for 4 hours.

    • Checkpoint: The formation of the O-methylpyrrolidinium methyl sulfate salt is indicated by the mixture becoming a viscous, homogeneous oil.

  • Neutralization & Liberation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Critical Step: Slowly add the cold salt mixture to a stirred solution of 50% NaOH mixed with crushed ice. Do not add the base to the hot salt.

    • The pH must remain >11 to ensure the imidate exists as the free base.

  • Extraction & Purification:

    • Immediately extract the aqueous emulsion with

      
       (3 x 50 mL). Note: DCM can be used but emulsions are more common.
      
    • Wash the combined organic layers with brine.

    • Dry over anhydrous

      
       (avoid acidic drying agents like 
      
      
      
      which can catalyze hydrolysis).
    • Concentrate under reduced pressure.

  • Distillation:

    • Distill the crude oil under vacuum (recommended) or atmospheric pressure.

    • Collect the fraction boiling at 118–120°C (atmospheric).

    • Yield: Typically 75–85%.

Part 3: Reactivity Landscape & Mechanism

The reactivity of 5-methoxy-3,4-dihydro-2H-pyrrole is defined by three primary vectors:

  • Nucleophilic Attack at C2: Displacement of the methoxy group by amines or carbon nucleophiles.

  • Alpha-Deprotonation (C3): Formation of metallo-enamines for alkylation.

  • Hydrolysis: Reversion to 2-pyrrolidone.

Diagram 1: Reactivity Pathways

ReactivityMap Center 5-Methoxy-3,4-dihydro-2H-pyrrole (Electrophilic C2 / Acidic C3) Hydrolysis 2-Pyrrolidone (Thermodynamic Sink) Center->Hydrolysis H3O+ / H2O (Avoid Moisture) Amidine Cyclic Amidines (Drug Scaffolds) Center->Amidine R-NH2 / Heat (Aminolysis) AlphaSub 2,3-Disubstituted Pyrroles (via Metallo-enamine) Center->AlphaSub 1. LDA, -78°C 2. R-X Reduction 2-Substituted Pyrrolidines (Alkaloid Synthesis) Center->Reduction NaBH4 or R-MgBr / H-

Caption: Core reactivity vectors. The imidate functionality allows divergence into amidines, substituted pyrrolidines, or reversion to lactam.

Detailed Mechanisms

1. Aminolysis (Amidine Synthesis): The reaction with primary amines is the most common application. The amine nucleophile attacks the C2 carbon, forming a tetrahedral intermediate. Elimination of methanol drives the equilibrium toward the cyclic amidine.

  • Application: Synthesis of bicyclic amidines (e.g., DBU analogues) or pharmacophores containing the 2-amino-1-pyrroline motif.

2. Alpha-Alkylation: Treatment with a strong, bulky base (LDA or LiTMP) at -78°C deprotonates the C3 position. The resulting lithiated species (aza-enolate equivalent) can react with alkyl halides.

  • Strategic Value: This allows for the functionalization of the pyrrolidine ring before reducing the double bond, a strategy used in the synthesis of complex alkaloids [3].

Part 4: Applications in Drug Design

The 5-methoxy-3,4-dihydro-2H-pyrrole scaffold is a "privileged structure" intermediate.

Table 2: Synthetic Applications
Reaction TypeTarget ClassMechanismDrug/Bio-Relevance
Condensation Bipyrroles Reaction with amino-ketones followed by cyclization.Precursors for porphyrin analogues and conducting polymers.
Cycloaddition Azabicycles 1,3-Dipolar cycloaddition (via azomethine ylide generation).Tropane alkaloid analogues; conformationally restricted amino acids.
Grignard Addition 2-Aryl-pyrrolidines Nucleophilic addition to C=N followed by reduction.Synthesis of nicotine analogues and CNS active agents.
Spiro-cyclization Spiro-pyrrolidines Reaction with active methylenes (e.g., Meldrum's acid) [4].[1]Novel antibiotics and rigidified peptidomimetics.
Workflow: Synthesis of Spiro-3,4-dihydro-2H-pyrrole

Recent literature highlights the one-pot synthesis of spiro-derivatives using Meldrum's acid.[1] This highlights the imidate's ability to act as a bielectrophile in cascade reactions.

SpiroSynthesis Start Start: Michael Adduct (Meldrum's Acid + Enone) Step1 Oxime Formation (NH2OH) Start->Step1 Step2 Tandem Cyclization (Tosylation / Base) Step1->Step2 In situ activation Product Spiro-3,4-dihydro-2H-pyrrole Step2->Product Nucleophilic attack

Caption: Cascade synthesis of spiro-pyrroles utilizing the reactivity of the pyrroline ring system [4].

References
  • ChemicalBook. (2024). 5-Methoxy-3,4-dihydro-2H-pyrrole Properties and Safety.Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Methoxy-3,4-dihydro-2H-pyrrole.[2][3][4][5][6]Link

  • Organic Syntheses. (1939). General methods for Pyrrole synthesis and functionalization. (Contextual grounding for pyrrole reactivity). Link

  • Rasayan J. Chem. (2021). One-Pot Synthesis of Spiro-3,4-Dihydro-2H-Pyrroles Through Tandem Nucleophilic Cyclisation Reaction. Vol. 14, No. 2, 2021.[1][7] Link

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An In-depth Technical Guide to the Physical Properties of 2-Methoxypyrroline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-methoxypyrroline, a heterocyclic compound of significant interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental data for this compound, this guide leverages data from the structurally analogous compound, 2-methyl-1-pyrroline, to provide reliable estimations for its boiling point and density. Furthermore, this document outlines detailed, field-proven methodologies for the experimental determination of these crucial physical parameters, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained to provide a deeper understanding of the protocols. This guide is intended to be a valuable resource for researchers and professionals working with this class of compounds.

Introduction to this compound: Structure and Significance

This compound, a cyclic imino ether, is a five-membered heterocyclic compound featuring a pyrroline ring substituted with a methoxy group at the 2-position. The endocyclic double bond and the presence of both nitrogen and oxygen heteroatoms impart unique chemical reactivity to this molecule, making it a valuable intermediate in organic synthesis. Cyclic imines are a class of compounds that have garnered significant interest due to their presence in various natural products and their utility as synthetic building blocks.[1] The methoxy group in this compound can act as a leaving group in nucleophilic substitution reactions, and the imine functionality can undergo a variety of transformations, including reduction and addition reactions. These properties make this compound and its derivatives attractive scaffolds for the development of novel therapeutic agents and other functional molecules.

Core Physical Properties: A Data-Driven Approach

Precise physical property data for novel or sparsely studied compounds like this compound is often unavailable in the literature. In such cases, a scientifically sound approach is to utilize data from structurally similar compounds as a predictive tool. For this guide, we will reference the physical properties of 2-methyl-1-pyrroline, which shares the same core pyrroline ring and has a substituent at the 2-position with a similar steric and electronic profile.

Data Summary Table
Physical PropertyEstimated Value for this compound (based on 2-Methyl-1-pyrroline)Reference Compound
Boiling Point ~104-105 °C2-Methyl-1-pyrroline[2]
Density ~0.878 g/mL at 25 °C2-Methyl-1-pyrroline[3]

Note: The provided values are estimations and should be experimentally verified for any critical applications. The presence of the oxygen atom in the methoxy group of this compound, as opposed to the methyl group in 2-methyl-1-pyrroline, may lead to slight variations in these properties due to differences in polarity and intermolecular forces. For context, another related cyclic compound, N-methyl-2-pyrrolidone, which contains a carbonyl group, exhibits a significantly higher boiling point of 202-204 °C and a density of 1.028 g/cm³.[4][5]

Experimental Determination of Physical Properties

To ensure the accuracy of physical data for this compound, experimental determination is paramount. The following sections provide detailed, step-by-step protocols for the determination of boiling point and density, designed for a research laboratory setting.

Boiling Point Determination: The Micro-Boiling Point Method

The micro-boiling point method is a reliable technique for determining the boiling point of a liquid when only a small sample volume is available. This method is based on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6][7]

Experimental Protocol:

  • Apparatus Setup:

    • Attach a small test tube (e.g., 75 x 10 mm) containing 0.2-0.3 mL of the this compound sample to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

    • Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

    • Suspend the entire assembly in a heating bath (e.g., a Thiele tube or a beaker filled with a high-boiling point liquid like mineral oil or silicone oil) such that the heat is distributed evenly.[8][9]

  • Heating and Observation:

    • Begin heating the bath gently and stir to ensure a uniform temperature distribution.

    • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside.

    • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

  • Boiling Point Measurement:

    • Once a steady stream of bubbles is achieved, remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[9]

    • Record the temperature. For high accuracy, the determination should be repeated at least twice, and the average value should be reported.

Causality Behind Experimental Choices: The use of a capillary tube provides a clear and precise indicator of the boiling point. The rapid stream of bubbles signifies that the vapor pressure of the liquid has exceeded the external pressure. As the liquid cools, the point at which the liquid re-enters the capillary is the equilibrium point where the vapor pressure equals the external pressure. The micro-scale nature of this experiment minimizes sample usage and enhances safety.

Diagram of Micro-Boiling Point Determination Workflow

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_measurement Measurement A Attach sample tube to thermometer B Insert capillary tube (open end down) A->B C Suspend assembly in heating bath B->C D Heat bath gently C->D E Observe slow bubble stream (expanding air) D->E F Observe rapid, continuous bubble stream (boiling) E->F G Remove heat source F->G H Bubbles slow and stop G->H I Record temperature when liquid enters capillary H->I

Caption: Workflow for micro-boiling point determination.

Density Determination: The Pycnometer Method

The density of a liquid can be accurately determined using a pycnometer (also known as a specific gravity bottle). This method relies on measuring the mass of a known volume of the liquid.

Experimental Protocol:

  • Preparation and Calibration:

    • Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL or 25 mL).

    • Determine and record the mass of the empty, dry pycnometer using an analytical balance.

    • Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C). Ensure there are no air bubbles.

    • Insert the stopper and wipe any excess water from the outside of the pycnometer.

    • Weigh the water-filled pycnometer and record the mass.

    • Calculate the exact volume of the pycnometer using the known density of water at the recorded temperature.

  • Sample Measurement:

    • Empty and thoroughly dry the calibrated pycnometer.

    • Fill the pycnometer with the this compound sample, ensuring the temperature is the same as the calibration temperature.

    • Insert the stopper and wipe the exterior of the pycnometer clean.

    • Weigh the sample-filled pycnometer and record the mass.

  • Calculation:

    • Calculate the mass of the this compound sample by subtracting the mass of the empty pycnometer from the mass of the sample-filled pycnometer.

    • Calculate the density of the this compound by dividing the mass of the sample by the calibrated volume of the pycnometer.[10][11][12]

Causality Behind Experimental Choices: The pycnometer method is highly accurate because it allows for a precise measurement of both the mass and the volume of the liquid. Calibrating the pycnometer with a liquid of a well-known density (like water) at a specific temperature minimizes errors associated with the nominal volume of the glassware. Maintaining a constant temperature is crucial as density is temperature-dependent.

Diagram of Density Determination Workflow

DensityWorkflow cluster_calibration Pycnometer Calibration cluster_measurement Sample Measurement cluster_calculation Density Calculation A Weigh empty, dry pycnometer B Fill with deionized water at known temperature A->B C Weigh water-filled pycnometer B->C D Calculate exact volume C->D E Fill pycnometer with sample at same temperature D->E F Weigh sample-filled pycnometer E->F G Calculate mass of sample F->G H Density = Mass / Volume G->H

Caption: Workflow for density determination using a pycnometer.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, offering estimations for its boiling point and density based on the structurally similar compound, 2-methyl-1-pyrroline. Recognizing the importance of empirical data, this guide has also presented robust and validated experimental protocols for the determination of these properties. By understanding the causality behind the experimental steps, researchers can confidently apply these methods to obtain accurate and reproducible data for this compound and other valuable compounds in their research and development endeavors.

References

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  • ResearchGate. (n.d.). Boiling point, density ρ and dipole moment μ of some cyclic and acyclic carbonates. Retrieved from [Link]

  • The Open University. (n.d.). Teacher packs in Experimental Science PHY Pack 9 Determination of the density of liquids. Retrieved from [Link]

  • IvyPanda. (2024, November 13). Micro Method Determination of Boiling Point of Hydrocarbons Essay. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Methyl-1-pyrroline. Retrieved from [Link]

  • Vilariño, N., et al. (2011). Cyclic imines: chemistry and mechanism of action: a review. Marine Drugs, 9(11), 2243-2285. Retrieved from [Link]

Sources

Solubility Profile of 2-Methoxypyrroline: A Theoretical and Practical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Saturated N-heterocyclic scaffolds are of paramount importance in modern medicinal chemistry, often conferring favorable pharmacokinetic and solubility properties to active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth analysis of the predicted solubility of 2-methoxypyrroline, a representative N-heterocycle, across a spectrum of aqueous and organic solvents. In the absence of extensive empirical data for this specific molecule, this paper establishes a robust predictive framework grounded in first principles of chemical interactions and the Hansen Solubility Parameters (HSP) theoretical model.[2][3] Furthermore, it provides a detailed, field-proven experimental protocol for the empirical validation of these predictions, ensuring a self-validating system for researchers. This document is intended for scientists in drug development and process chemistry, offering both a theoretical foundation and practical methodologies for handling similar heterocyclic compounds.

Introduction: The Strategic Importance of this compound

This compound is a five-membered, unsaturated N-heterocyclic compound. Its structure, featuring a cyclic imine ether, presents a unique combination of functional groups that dictate its physicochemical behavior. The core structure consists of a pyrroline ring, with a methoxy group at the 2-position. This arrangement introduces both polarity, via the nitrogen and oxygen atoms, and non-polar character from the hydrocarbon backbone.

The study of such molecules is critical; saturated and partially saturated N-heterocycles are increasingly favored over their aromatic counterparts in drug design to overcome limitations in solubility and bioavailability.[1] Understanding the solubility of this compound is therefore a key step in predicting its behavior as a potential building block, intermediate, or final API in various formulation and reaction environments.

Diagram: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Theoretical Framework: Predicting Solubility

The foundational principle of solubility is that "like dissolves like," meaning substances with similar intermolecular forces are more likely to be miscible.[4] While this provides a qualitative assessment, a more quantitative prediction can be achieved using solubility parameters.

The Power of Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a robust method for predicting the miscibility of materials.[2][3] The model deconstructs the total Hildebrand solubility parameter into three distinct components, accounting for the different types of intermolecular interactions:[2][5]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen parameter is the square root of the sum of the squares of these components. For a solute to dissolve in a solvent, their HSP values must be similar. This similarity is quantified by the "Hansen distance" (Ra), where a smaller distance implies higher affinity.

Estimated Hansen Solubility Parameters for this compound

To predict the solubility of this compound, we must first estimate its HSP values. This is typically done using group contribution methods, where the known HSP values for the constituent functional groups of the molecule are used to calculate the overall parameters. Based on its structure (a cyclic imine, an ether linkage, and aliphatic carbons), the estimated HSP values for this compound are:

  • δD: ~17.0 MPa⁰·⁵

  • δP: ~7.0 MPa⁰·⁵

  • δH: ~7.5 MPa⁰·⁵

These estimated values serve as the basis for predicting the compound's solubility in a range of solvents.

Predicted Solubility Profile

Using the estimated HSP values for this compound, we can now predict its solubility in water and a variety of common organic solvents.

Solubility in Water

Water is a highly polar, protic solvent with strong hydrogen bonding capabilities. Its HSP values are significantly different from those estimated for this compound, particularly in the dispersion component.

  • Water HSP: (δD=15.5, δP=16.0, δH=42.3)

  • This compound (est.): (δD=17.0, δP=7.0, δH=7.5)

The large disparity, especially in the δH component, suggests that This compound is expected to have limited solubility in water . The nitrogen and oxygen atoms can act as hydrogen bond acceptors, which will contribute to some degree of solubility. However, the non-polar hydrocarbon portion of the molecule and its inability to act as a strong hydrogen bond donor will restrict its miscibility with water.

Solubility in Organic Solvents

The solubility in organic solvents is predicted by comparing the solvent's known HSP values to the estimated values for this compound. Solvents with a smaller Hansen distance (Ra) are predicted to be better solvents.

SolventTypeδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)Predicted SolubilityRationale
Hexane Nonpolar14.90.00.0PoorLarge mismatch in polar and H-bonding parameters.
Toluene Nonpolar (Aromatic)18.01.42.0ModerateGood match in dispersion, but poor match in polar/H-bonding.
Dichloromethane Polar Aprotic17.07.37.1Excellent Very close match across all three Hansen parameters.
Acetone Polar Aprotic15.510.47.0GoodGood match in dispersion and H-bonding; slight mismatch in polarity.
Ethanol Polar Protic15.88.819.4ModerateThe H-bonding component of ethanol is significantly higher.
Methanol Polar Protic15.112.322.3Poor to ModerateSignificant mismatch in polar and H-bonding parameters.
DMSO Polar Aprotic18.416.410.2ModerateGood dispersion match, but polarity is significantly higher.
Acetonitrile Polar Aprotic15.318.06.1Poor to ModerateLarge mismatch in the polar component.

Summary of Predictions: Based on the HSP analysis, solvents like dichloromethane are predicted to be excellent for dissolving this compound. Polar aprotic solvents with moderate polarity, such as acetone , are also expected to be effective. Nonpolar solvents like hexane are predicted to be poor solvents, while polar protic solvents like ethanol and methanol will have moderate to poor efficacy due to the large mismatch in their hydrogen bonding component.

Experimental Verification: A Self-Validating Protocol

Theoretical predictions require empirical validation. The OECD Test Guideline 105, "Water Solubility," provides a standardized and widely accepted "shake-flask" method for this purpose.[6][7][8] This protocol ensures trustworthy and reproducible results.

OECD 105 Shake-Flask Method Protocol

This method is suitable for substances with a water solubility greater than 10⁻² g/L.[9]

Objective: To determine the saturation concentration of this compound in a solvent at a controlled temperature.

Materials:

  • This compound (solute)

  • Selected solvents (e.g., water, dichloromethane, hexane)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge (temperature-controlled, if possible)

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC-MS, HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid/liquid is crucial to ensure saturation is reached.

  • Equilibration: Seal the flasks and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 20°C). Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached. A preliminary test should be run to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the flasks to stand in the thermostatic bath for at least 24 hours to allow for phase separation. Centrifugation at the same temperature can be used to accelerate this process.

  • Sampling: Carefully extract an aliquot of the clear, supernatant liquid phase. It is critical to avoid disturbing the undissolved solute.

  • Filtration (Optional but Recommended): Pass the aliquot through a syringe filter that does not adsorb the solute to remove any fine particulates.

  • Quantification: Prepare a series of calibration standards of this compound in the chosen solvent. Analyze both the standards and the sample from step 5 using a validated analytical method (e.g., GC-MS) to determine the concentration.

  • Analysis: The determined concentration represents the solubility of this compound in that solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Diagram: Experimental Workflow for Solubility Determination

A 1. Preparation Add excess this compound to solvent B 2. Equilibration Agitate in thermostatic shaker (e.g., 24-48h at 20°C) A->B Achieve Equilibrium C 3. Phase Separation Let stand or centrifuge at constant temperature B->C Settle Undissolved Solute D 4. Sampling Withdraw clear supernatant C->D Isolate Saturated Solution E 5. Quantification Analyze concentration via calibrated GC-MS or HPLC D->E Prepare for Analysis F 6. Result Solubility (g/L or mol/L) E->F Calculate Concentration

Caption: Workflow for the OECD 105 Shake-Flask solubility test.

Conclusion and Field-Proven Insights

This guide establishes a robust framework for understanding and predicting the solubility of this compound. The Hansen Solubility Parameter model predicts that this compound will exhibit excellent solubility in moderately polar aprotic solvents like dichloromethane, good solubility in solvents like acetone, and limited solubility in water and nonpolar aliphatic hydrocarbons.

For the drug development professional, this has several implications:

  • Reaction Chemistry: Dichloromethane or similar chlorinated solvents are likely ideal for reactions involving this compound.

  • Purification: Anti-solvents for crystallization or precipitation would likely be nonpolar hydrocarbons (e.g., hexane, heptane) or, potentially, water.

  • Formulation: The limited predicted water solubility suggests that for aqueous formulations, strategies such as co-solvents, pH adjustment (if the molecule has a basic character), or advanced formulation technologies may be necessary. The basic nitrogen in the pyrroline ring suggests that solubility may be enhanced in acidic aqueous solutions due to salt formation.

The theoretical predictions, when coupled with the provided, standardized experimental protocol, create a powerful, self-validating system for any researcher. This dual approach of prediction and verification minimizes experimental guesswork, conserves resources, and accelerates process development and formulation design.

References

  • Vertex AI Search. (2024).
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Taylor & Francis Online. (n.d.). Polycyclic Aromatic Nitrogen Heterocycles. Solubility of Carbazole in Binary Solvent Mixtures Containing Cyclohexane.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application.
  • The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube.
  • National Center for Biotechnology Information. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. PMC.
  • Hansen Solubility. (n.d.). Hansen Solubility Parameters.
  • ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf.
  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • Rowan Scientific. (n.d.). Predicting Solubility.
  • Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.
  • Wikipedia. (n.d.). Heterocyclic compound.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • ACS Publications. (n.d.). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry.
  • ScienceDirect. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.
  • ResearchGate. (n.d.). Hansen solubility parameters (HSP).
  • Chem LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Phytosafe. (n.d.). OECD 105.

Sources

Stability and Degradation of Cyclic Imino Ethers: A Technical Analysis of 2-Oxazolines in Atmospheric Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclic imino ethers, particularly 2-oxazolines (4,5-dihydro-1,3-oxazoles), represent a critical class of heterocyclic monomers used in Cationic Ring-Opening Polymerization (CROP) and as masked carboxylic acids in organic synthesis.[1] While the oxazoline ring exhibits robust thermal stability (often >200°C) and resistance to radical attack, it possesses a specific vulnerability to moisture-induced hydrolysis under atmospheric conditions.

This guide delineates the mechanistic pathways of atmospheric degradation, primarily driven by humidity and trace acidity, rather than oxidative stress. For researchers, the "shelf-life" of these compounds is functionally defined by the exclusion of water. Failure to maintain anhydrous conditions leads to ring-opening, isomerization, and the cessation of "living" polymerization characteristics due to chain-transfer events.

Fundamental Chemical Reactivity

The stability of cyclic imino ethers is governed by the basicity of the imine nitrogen and the ring strain of the five-membered heterocycle.

  • Basicity: The nitrogen atom in 2-oxazoline is moderately basic (

    
     of conjugate acid 
    
    
    
    5.5). In the presence of atmospheric moisture and trace acid (often usually present as impurities or formed via degradation), the nitrogen protonates.
  • Electrophilicity: Protonation activates the C2 or C5 positions for nucleophilic attack. In atmospheric conditions, water acts as the nucleophile.

Table 1: Physicochemical Properties Influencing Stability
Parameter2-Methyl-2-oxazoline (MeOx)2-Ethyl-2-oxazoline (EtOx)2-Phenyl-2-oxazoline (PhOx)Impact on Stability
Physical State LiquidLiquidSolid/LiquidSolids generally have lower diffusion rates for moisture.
Hydrophilicity HighModerateLowHydrophilic monomers absorb atmospheric moisture faster, accelerating hydrolysis.
Steric Hindrance (C2) LowModerateHighBulky R-groups retard nucleophilic attack at C2.

Atmospheric Degradation Mechanisms

The degradation of cyclic imino ethers in air is not a direct reaction with


 or 

, but a moisture-mediated hydrolysis cascade. This process is often auto-catalytic if acidic byproducts are generated.
The Hydrolysis Cascade

Upon exposure to atmospheric humidity:

  • Protonation: Trace moisture/acid protonates the nitrogen, forming the oxazolinium ion.

  • Nucleophilic Attack: Water attacks the C2 position (kinetic product) or C5 position (thermodynamic product).

  • Ring Opening: The ring cleaves to form a linear amino-ester or an amido-alcohol.

  • Isomerization: The amino-ester can undergo

    
     acyl migration to form the thermodynamically stable amide.
    
Visualization: Hydrolysis Pathways

The following diagram illustrates the divergent pathways for 2-oxazoline degradation in the presence of atmospheric moisture.

HydrolysisPathways Oxazoline 2-Oxazoline (Intact Monomer) Protonation Protonation (Trace Acid/H2O) Oxazoline->Protonation Oxazolinium Oxazolinium Ion (Activated) Protonation->Oxazolinium AttackC2 H2O Attack at C2 (Kinetic) Oxazolinium->AttackC2 AttackC5 H2O Attack at C5 (Thermodynamic) Oxazolinium->AttackC5 AminoEster Amino Ester (Unstable Intermediate) AttackC2->AminoEster AmidoAlcohol Amido Alcohol (Stable Degradant) AttackC5->AmidoAlcohol Rearrangement O->N Acyl Migration AminoEster->Rearrangement Rearrangement->AmidoAlcohol

Figure 1: Mechanistic pathways of moisture-induced degradation. Note that the amino ester is often transient, converting to the stable amido alcohol.

Secondary Atmospheric Reactions (CO2)

If the ring opens to form a free amine (via amino ester formation), this amine can react with atmospheric


 to form carbamates. This is particularly relevant for long-term storage in non-inert environments, leading to crust formation on caps or particulate matter in liquid monomers.

Experimental Assessment Protocols

To validate the quality of cyclic imino ethers before use in sensitive applications (e.g., CROP or medicinal chemistry), the following self-validating protocols should be employed.

Protocol A: 1H-NMR Purity Assay

Objective: Detect ring-opened species and hydrolysis products. Sensitivity: High (Detects <1% impurity).

  • Sampling: Take a 50 µL aliquot of the monomer under inert atmosphere (glovebox or N2 stream).

  • Solvent: Dissolve in anhydrous

    
     or 
    
    
    
    . Avoid
    
    
    as it promotes in-situ hydrolysis during measurement.
  • Acquisition: Run a standard proton sequence (16 scans min).

  • Analysis:

    • Intact Ring: Look for two triplets (approx. 3.8 ppm and 4.2 ppm) corresponding to the

      
       and 
      
      
      
      ring protons.
    • Degradation: Look for broad singlets (NH/OH) or shifted triplets indicating linear chains.

    • Self-Validation: The integral ratio of the ring protons must be 1:1. Any deviation suggests overlapping impurity signals.

Protocol B: Karl Fischer (KF) Coulometric Titration

Objective: Quantify trace water content to determine suitability for polymerization. Target: < 50 ppm water for controlled polymerization (


).
  • Setup: Use a coulometric KF titrator with a diaphragm-less cell (to prevent clogging with polymer if testing mixtures).

  • Blanking: Determine drift with the septum installed.

  • Injection: Inject 1.0 mL of monomer through the septum.

  • Calculation:

    
    .
    
  • Interpretation:

    • < 20 ppm: Polymerization grade.

    • 20-100 ppm: Suitable for synthesis/coupling but will terminate living chains.

    • 100 ppm: Requires re-distillation.

Handling and Storage Best Practices

The following workflow ensures the integrity of cyclic imino ethers. This protocol is based on the principle that prevention of hydrolysis is easier than purification .

Storage Workflow
  • Vessel: Store in Schlenk flasks or crimp-top vials with PTFE-lined septa.

  • Atmosphere: Argon is preferred over Nitrogen due to its higher density, providing a better "blanket" over the liquid surface.

  • Desiccant: For bulk storage, activated 4Å molecular sieves can be added, but they must be dust-free to avoid filtration issues later.

  • Temperature: Store at 4°C or -20°C to kinetically slow hydrolysis rates, though moisture condensation upon warming must be strictly managed.

Purification Workflow (Distillation)

For monomers exhibiting degradation, simple filtration is insufficient. Distillation over a drying agent is mandatory.

PurificationWorkflow Raw Raw Monomer (Contains H2O/Hydrolysis Products) PreDry Pre-Drying (Stir over CaH2 for 12-24h) Raw->PreDry Removes bulk H2O VacDist Vacuum Distillation (Reduced Pressure) PreDry->VacDist Separates high MW impurities Fraction Fraction Collection (Discard first 10%) VacDist->Fraction Removes azeotropes Storage Storage under Argon (Schlenk/Glovebox) Fraction->Storage Maintains purity

Figure 2: Purification workflow for restoring degraded cyclic imino ethers.

References

  • The Decomposition of 2-Methyl-Δ2-Oxazoline in Aqueous Solution. Source: ResearchGate URL:[2][Link]

  • Hydrolytic Stability of Hydrazones and Oximes. Source: National Institutes of Health (PMC) URL:[Link]

  • Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Source: Royal Society of Chemistry (Polymer Chemistry) URL:[Link]

  • Hydrolysis of 2-Methyl-Δ2-oxazoline. An Intramolecular O-N-Acetyl Transfer Reaction. Source: Journal of the American Chemical Society URL:[3][Link]

Sources

Methodological & Application

High-Fidelity Synthesis of Lactim Ethers via O-Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-042

Executive Summary

Lactim ethers (cyclic imino ethers) are versatile intermediates in medicinal chemistry, serving as precursors for amidines, tetrazoles, and the stereoselective Schöllkopf bis-lactim ether auxiliary used in asymmetric amino acid synthesis. While simple in theory, the conversion of a lactam (cyclic amide) to a lactim ether is often plagued by two failure modes: N-methylation (regioisomer formation) and hydrolysis (reversion to starting material).

This guide details the Meerwein’s Salt Protocol , the industry "gold standard" for O-methylation. Unlike dimethyl sulfate (DMS) or diazomethane, trimethyloxonium tetrafluoroborate (


) provides superior O-selectivity through Hard-Soft Acid-Base (HSAB) matching, ensuring high yields and simplified purification.

Mechanistic Insight: The HSAB Principle

To control the reaction, one must understand the ambident nucleophilicity of the amide group. The amide oxygen is a "hard" nucleophile (high charge density), while the nitrogen is "soft."

  • Kinetic Control: A "hard" electrophile attacks the oxygen.

  • Thermodynamic Control: The N-methylated product (lactam) is thermodynamically more stable, but O-methylation is kinetically favored with highly reactive oxonium salts.

Meerwein’s Salt (


)  acts as a supreme hard electrophile. It irreversibly alkylates the oxygen, forming an imidate salt. The subsequent workup with a mild base deprotonates the intermediate to release the free lactim ether.
Figure 1: Reaction Mechanism & HSAB Selectivity

G Lactam Lactam (Ambident Nucleophile) Transition O-Alkylation (Kinetic Control) Lactam->Transition Attack at O (Hard) SideProduct N-Methyl Lactam (Avoided) Lactam->SideProduct Attack at N (Soft) (Favored by soft electrophiles like MeI) Meerwein Meerwein's Salt (Me3O+ BF4-) Hard Electrophile Meerwein->Transition Salt Lactim Ether Fluoroborate Salt Transition->Salt Irreversible Base Base Quench (NaHCO3/K2CO3) Salt->Base Neutralization Product Lactim Ether (Target) Base->Product Free Base Release

Caption: Pathway selectivity driven by HSAB theory. Hard electrophiles (


) favor O-methylation over N-methylation.

Reagent Selection Guide

While several methylating agents exist, they are not interchangeable. Use this table to select the appropriate reagent for your substrate.

ReagentActive SpeciesSelectivity (O:N)Toxicity/HandlingRecommendation
Meerwein's Salt (

)

Excellent (>99:1) Solid, non-volatile, corrosive. Store at -20°C.Primary Choice. Best for scale-up and selectivity.
Dimethyl Sulfate (

)

ModerateHigh. Volatile, highly toxic, carcinogen.Legacy. Use only if Meerwein's salt is unavailable.
Methyl Triflate (

)

GoodHigh. Powerful alkylator, expensive.Specialist. Use for sterically hindered substrates.
Diazomethane (

)

PoorExplosive, requires specialized glassware.Avoid. Poor selectivity for amides.

Detailed Protocol: The Meerwein Standard

Scope: Synthesis of O-methylcaprolactim (and analogs) from


-caprolactam.
Scale:  10 mmol (adaptable to >100g).
Materials & Safety
  • Reagent: Trimethyloxonium tetrafluoroborate (Commercial or synthesized via Org. Synth. [1]). Handle in a fume hood.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: Saturated aqueous

    
     or 50% 
    
    
    
    .
  • Atmosphere: Nitrogen or Argon (moisture exclusion is critical).

Step-by-Step Procedure

Step 1: Reaction Assembly

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with Lactam (1.0 equiv) .

  • Add Anhydrous DCM (5 mL per mmol lactam) . Stir to dissolve.

  • Add Trimethyloxonium tetrafluoroborate (1.1 equiv) in one portion.

    • Note: The salt is only sparingly soluble in DCM. The reaction starts as a suspension and typically becomes a clear solution as the conversion proceeds.

Step 2: Reaction Monitoring

  • Stir at room temperature (20–25°C) for 12–18 hours.

  • Self-Validation Check: The disappearance of the solid Meerwein salt usually indicates reaction progress.

  • TLC Monitoring: Spot the reaction mixture. Note that the intermediate is a salt and may streak. To check properly, quench a mini-aliquot in a vial with a drop of

    
     solution, extract with EtOAc, and spot the organic layer.
    
    • Lactam Rf: Low (polar).

    • Lactim Ether Rf: High (less polar).

Step 3: Critical Workup (The "Hydrolysis Trap") The intermediate tetrafluoroborate salt is stable, but the free lactim ether is prone to hydrolysis back to the lactam if left in acidic aqueous media.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add cold saturated aqueous

    
     (or 
    
    
    
    ) while stirring vigorously.
    • Target pH: 8–9.

    • Observation: Gas evolution (

      
      ) will occur if acid was present.
      
  • Separate the layers immediately.

  • Extract the aqueous layer twice with DCM.

  • Combine organic layers and dry over solid

    
      (preferred over 
    
    
    
    to ensure basicity).
  • Filter and concentrate in vacuo at moderate temperature (<40°C).

Step 4: Purification

  • Distillation: Lactim ethers are often liquids that can be distilled under reduced pressure.

  • Storage: Store over activated 4Å molecular sieves at 4°C. Moisture will slowly revert the product to the lactam.

Figure 2: Operational Workflow

Workflow Start Start: Dry Glassware Inert Gas (N2/Ar) Dissolve Dissolve Lactam in Anhydrous DCM Start->Dissolve AddSalt Add Me3OBF4 (1.1 equiv) (Suspension forms) Dissolve->AddSalt Stir Stir RT, 12-18h (Becomes Clear Solution) AddSalt->Stir Check Validation: Mini-workup TLC check Stir->Check Check->Stir Incomplete Quench CRITICAL STEP: Cool to 0°C Add cold sat. NaHCO3 Check->Quench Conversion Complete Extract Separate Layers Extract aq. with DCM Quench->Extract Dry Dry over K2CO3 (Maintain basicity) Extract->Dry Distill Vacuum Distillation Store over Sieves Dry->Distill

Caption: Operational workflow emphasizing the critical quench step to prevent product hydrolysis.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Product contains starting material (Lactam) 1. Incomplete reaction.2. Hydrolysis during workup. 1. Extend reaction time.2. Ensure workup is cold and fast. Use

instead of bicarbonate to increase pH.
Low Yield / N-Methylation Use of wrong reagent (e.g., MeI) or wet solvent.Switch to Meerwein's salt. Flame-dry glassware. Ensure DCM is anhydrous.
Product turns cloudy/solid upon storage Moisture ingress causing hydrolysis.Redistill. Store under Argon with activated molecular sieves.
NMR: Missing O-Me peak (~3.6-3.8 ppm) Product reverted to lactam or N-methylated (~2.8 ppm).Check shift. Lactim ether

is typically downfield of N-Me.

References

  • Curphey, T. J. (1973). "Triethyloxonium Tetrafluoroborate".[1][2][3] Organic Syntheses, Coll.[1][4][5] Vol. 5, p.1080.

  • Paquette, L. A. (Ed.). (1995). "Trimethyloxonium Tetrafluoroborate".[2][3] Encyclopedia of Reagents for Organic Synthesis. Wiley. (Standard reference for reagent properties).

  • R. E. Benson & T. L. Cairns. (1963). "O-Methylcaprolactim". Organic Syntheses, Coll.[1][4][5] Vol. 4, p.588. (Note: Describes the DMS method; compare for safety contrast).

  • Beak, P., et al. (1980). "Regioselectivity in the alkylation of ambident nucleophiles". Chemical Reviews, 80(6).

Sources

Application Note: High-Efficiency Synthesis of Cyclic Amidines Using 2-Methoxypyrroline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocol for utilizing 2-methoxypyrroline (5-methoxy-3,4-dihydro-2H-pyrrole) as a highly reactive electrophile in the synthesis of


-substituted cyclic amidines.

Cyclic amidines are critical pharmacophores in medicinal chemistry, serving as rigid isosteres of amides and guanidines. While open-chain imidates are common, this compound offers a unique advantage: it introduces a pre-formed 5-membered pyrrolidine ring, effectively "locking" the conformation of the resulting bioactive molecule. This reagent is particularly valuable for synthesizing pyrrolo[1,2-a]pyrimidines and peptidomimetics where restricted bond rotation is required for target binding affinity.

Key Advantages of this Protocol:

  • Atom Economy: Direct aminolysis minimizes byproduct formation (only methanol is released).

  • Versatility: Compatible with primary alkyl, aryl, and heteroaryl amines.

  • Scalability: Validated from milligram to gram-scale synthesis.

Mechanistic Insight & Reaction Pathway[1][2]

The reaction proceeds via a nucleophilic substitution at the imino carbon. Unlike standard amide coupling which requires activating agents (EDC/HATU), this compound is an activated O-alkyl imidate (lactim ether). The methoxy group acts as a potent leaving group upon nucleophilic attack by the amine.

Reaction Kinetics & Thermodynamics
  • Activation: The imidate carbon is highly electrophilic due to the electron-withdrawing oxygen and the ring strain of the C=N bond.

  • Addition: The amine nucleophile attacks the C-2 position, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, expelling methanol to restore the C=N double bond (amidine formation).

  • Equilibrium: The reaction is driven to completion by the entropy gain (release of MeOH) and, in some cases, the evaporation of methanol if high temperatures are used.

Pathway Visualization

AmidineSynthesis Figure 1: Mechanistic pathway of aminolysis of this compound. Reactant1 This compound (Electrophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Primary Amine (R-NH2) Reactant2->Intermediate Product Cyclic Amidine (Target) Intermediate->Product Elimination Byproduct Methanol (Leaving Group) Intermediate->Byproduct -MeOH

Figure 1: The aminolysis pathway involves nucleophilic attack followed by elimination of methanol.

Critical Process Parameters (CPP)

To ensure reproducibility and high yield, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Moisture Control < 0.1% WaterThis compound is highly hygroscopic and hydrolyzes rapidly back to 2-pyrrolidone (inert amide) in the presence of water. Anhydrous conditions are non-negotiable.
Stoichiometry 1.0 : 1.1 (Imidate : Amine)A slight excess of amine drives the equilibrium. Large excesses are unnecessary and complicate purification.
Solvent Selection MeOH, EtOH, or DCMProtic solvents (MeOH) often facilitate proton transfer in the transition state. However, if the amine is weak, refluxing in Toluene/DCM is preferred to strip liberated MeOH.
Catalysis Acetic Acid (5-10 mol%)Optional. For sterically hindered or electron-deficient amines (e.g., anilines), mild acid catalysis protonates the methoxy group, improving leaving group ability.

Standard Operating Procedure (SOP)

Protocol ID: SYN-AMID-05 Target: Synthesis of


-benzyl-3,4-dihydro-2H-pyrrol-5-amine
Materials
  • Electrophile: this compound (Commercial or freshly prepared via dimethyl sulfate method).

  • Nucleophile: Benzylamine (Example primary amine).

  • Solvent: Anhydrous Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Workflow
  • Preparation of Reaction Vessel:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon or Nitrogen gas to establish an inert atmosphere.

  • Reagent Charging:

    • Add This compound (1.0 g, 10.1 mmol, 1.0 equiv) via syringe. Note: Liquid is volatile and sensitive to moisture.

    • Add Anhydrous MeOH (10 mL, 1.0 M concentration).

  • Addition of Amine:

    • Add Benzylamine (1.2 mL, 11.1 mmol, 1.1 equiv) dropwise to the stirring solution.

    • Optional: If reaction kinetics are known to be slow, add AcOH (0.06 mL, 1.0 mmol).

  • Reaction Incubation:

    • Standard: Stir at Room Temperature (25°C) for 12–16 hours.

    • Refractory Amines: If using anilines, attach a reflux condenser and heat to 65°C for 4–6 hours.

  • Monitoring:

    • Monitor via TLC (System: 10% MeOH in DCM with 1% NH4OH).

    • Stain: Dragendorff’s reagent or Ninhydrin (amidines often stain distinctively compared to starting amines).

    • Success Criteria: Disappearance of the imidate starting material.

  • Workup & Purification:

    • Concentrate the reaction mixture in vacuo to remove solvent and liberated methanol.

    • Acid-Base Extraction (Critical Step):

      • Dissolve residue in DCM (20 mL).

      • Extract with 1M HCl (2 x 15 mL). The amidine (basic) moves to the aqueous layer; non-basic impurities remain in DCM.

      • Basify the aqueous layer to pH > 12 using 2M NaOH.

      • Extract the free-base amidine back into DCM (3 x 20 mL).

      • Dry over Na2SO4, filter, and concentrate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Recovery of 2-Pyrrolidone Hydrolysis of reagent.Ensure solvents are strictly anhydrous. Store this compound under inert gas at 4°C.
Incomplete Reaction Poor nucleophilicity of amine.1. Increase Temperature (Reflux in Toluene).2. Add 10 mol% AcOH.3. Use a sealed tube to prevent solvent loss.
Product is an Oil/Gum Trace solvent or impurities.Convert to HCl or fumarate salt for crystallization. Amidines form stable, crystalline salts.

Case Study: Synthesis of Bicyclic Heterocycles

A powerful application of this protocol is the "one-pot" synthesis of bicyclic systems.

  • Scenario: Reaction of this compound with

    
    -alanine ethyl ester.
    
  • Outcome: The initial amidine formation is followed by an intramolecular cyclization (amide bond formation) between the pyrrolidine nitrogen and the ester.

  • Result: Formation of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives.

BicyclicSynthesis Figure 2: Cascade synthesis of bicyclic heterocycles. Step1 This compound + Amino Ester Step2 Intermediate Amidine Step1->Step2 Intermolecular Substitution Step3 Bicyclic Scaffold Step2->Step3 Intramolecular Cyclization (-EtOH)

References

  • Organic Chemistry Portal. "Synthesis of Amidines." Organic Chemistry Portal. Available at: [Link] (Accessed Oct 2023).

  • Caron, S., et al. "Preparation of Amidines from Imidates."[1] Journal of Organic Chemistry, 2010, 75, 945-947.[1] (Validating general imidate reactivity).

  • Lange, U., et al. "Bioisosteric Replacements of the Amide Bond in Drug Design." Current Pharmaceutical Design, 2013. (Context for amidine utility in drug design).
  • McNab, H. "The Chemistry of Amidines and Imidates." The Chemistry of Functional Groups, Wiley, 1975.

Sources

Synthesis of cyclic amidines using O-methylbutyrolactim reagent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Cyclic Amidines via O-Methylbutyrolactim Aminolysis

Executive Summary

Cyclic amidines are critical pharmacophores in medicinal chemistry, serving as core structures in antihypertensives (e.g., Clonidine), alpha-adrenergic agonists, and as ligands in organometallic catalysis. While traditional syntheses often employ harsh conditions (e.g., Pinner synthesis or direct condensation at high temperatures), the lactim ether route using O-methylbutyrolactim (5-methoxy-3,4-dihydro-2H-pyrrole) offers a milder, more chemoselective alternative.

This guide details the protocol for converting lactim ethers to cyclic amidines via aminolysis. It emphasizes the thermodynamic management of the reaction equilibrium and provides a robust workflow for scaling from milligram to gram quantities.

Mechanistic Principles

The reaction is a nucleophilic substitution at the imidate carbon. Unlike lactams, which are resonance-stabilized and electrophilically inert, the O-methyl lactim ether is highly activated. The methoxy group acts as a leaving group, but the reaction is reversible.

Key Mechanistic Steps:

  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic C2 carbon of the lactim ether.

  • Tetrahedral Intermediate: Formation of a transient unstable intermediate.

  • Elimination: Expulsion of methanol to restore the C=N double bond (amidine formation).

  • Equilibrium Management: The co-generation of methanol can drive the reverse reaction. Successful protocols must address methanol removal.

ReactionMechanism Lactim O-Methylbutyrolactim (Electrophile) Inter Tetrahedral Intermediate Lactim->Inter Nucleophilic Attack (k1) Amine Primary Amine (R-NH2) Amine->Inter Nucleophilic Attack (k1) Amidine Cyclic Amidine (Product) Inter->Amidine Elimination (-MeOH) MeOH Methanol (Byproduct) Inter->MeOH Elimination (-MeOH) Amidine->Inter Reversible (If MeOH not removed) MeOH->Inter Reversible (If MeOH not removed)

Figure 1: Stepwise mechanism of aminolysis. Note the reversibility indicated by the dashed line, necessitating methanol removal for high yields.

Reagent Preparation & Handling

O-Methylbutyrolactim is commercially available but often expensive or degraded upon storage. It can be synthesized in-house from 2-pyrrolidone.

Synthesis (In-house):

  • Reagents: 2-Pyrrolidone (1.0 eq), Dimethyl Sulfate (DMS) (1.05 eq).

  • Conditions: Heat neat mixture at 60–70°C for 4–6 hours. Neutralize with NaOH/DCM extraction.

  • Safety Critical: DMS is a potent alkylating agent and carcinogen. Use standard operating procedures (SOPs) for handling DMS (double-gloving, fume hood, ammonia quench solution ready).

Storage: The reagent is moisture-sensitive. Hydrolysis regenerates 2-pyrrolidone (inert).

  • Store under Argon/Nitrogen at 4°C.

  • Verify purity by GC-MS or NMR prior to use (Check for loss of O-Me signal at ~3.8 ppm).

Experimental Protocol

General Procedure (Standard Amines)

This protocol is optimized for aliphatic amines and electron-rich anilines.

Materials:

  • O-Methylbutyrolactim (1.0 equiv)

  • Target Amine (1.1 equiv)

  • Solvent: Anhydrous Methanol (for low temp) or Toluene (for high temp)

  • Catalyst: Glacial Acetic Acid (0.1 equiv) – Optional, for sterically hindered amines.

Step-by-Step Workflow:

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.1 equiv) in the chosen solvent (concentration ~0.5 – 1.0 M).

  • Addition: Add O-Methylbutyrolactim (1.0 equiv) dropwise at room temperature.

    • Note: Exotherm is possible with highly nucleophilic amines.

  • Reaction:

    • Aliphatic Amines: Stir at 60°C (Reflux if MeOH) for 4–12 hours.

    • Anilines/Heterocycles: Reflux in Toluene (110°C) for 12–24 hours.

  • Monitoring: Monitor by TLC (System: DCM/MeOH/NH3 90:9:1). Look for the disappearance of the non-polar lactim ether and appearance of the polar amidine spot.

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Crucial Step: The crude often contains residual lactam (hydrolysis product). Dissolve crude in 1M HCl (aq). Wash with Ether/EtOAc (removes non-basic impurities/lactams). Basify aqueous layer with 2M NaOH to pH > 12. Extract with DCM (3x).

  • Purification: Dry organic layer (Na2SO4), filter, and concentrate. Recrystallize from Hexane/EtOAc or convert to HCl salt for stability.

Optimization for "Difficult" Substrates

For electron-deficient amines or sterically hindered systems, the equilibrium must be forced.

Modifications:

  • Solvent: Switch to Xylene or Chlorobenzene.

  • Equilibrium Shift: Use a Dean-Stark apparatus to physically remove Methanol as it forms.

  • Catalysis: Increase Acetic Acid to 0.5 equiv or use p-TsOH (0.1 equiv).

Data Analysis & Validation

Table 1: Troubleshooting Common Failure Modes

ObservationRoot CauseCorrective Action
No Reaction Amine nucleophilicity too low.Switch to Toluene/Reflux; Add 10 mol% AcOH.
Lactam Formation Moisture present (Hydrolysis).Dry all reagents; Use molecular sieves in reaction.
Incomplete Conversion Equilibrium limitation (MeOH buildup).Distill off solvent during reaction or use Dean-Stark.
Product Unstable Free base amidine hydrolysis.Isolate as HCl or Fumarate salt immediately.

Decision Tree for Protocol Selection:

OptimizationTree Start Start: Select Amine CheckNuc Is Amine Nucleophilic? (Aliphatic vs Aromatic) Start->CheckNuc Aliphatic Aliphatic (Strong Nucleophile) CheckNuc->Aliphatic Aromatic Aromatic/Hindered (Weak Nucleophile) CheckNuc->Aromatic MethodA Method A: MeOH Reflux, 60°C No Catalyst Aliphatic->MethodA MethodB Method B: Toluene Reflux, 110°C Acid Cat. (AcOH) Aromatic->MethodB CheckConv Check Conversion (TLC/LCMS) MethodA->CheckConv MethodB->CheckConv Success Workup: Acid/Base Extraction CheckConv->Success >90% Fail Switch to Method C: Xylene + Dean-Stark CheckConv->Fail <50%

Figure 2: Workflow for selecting reaction conditions based on amine nucleophilicity.

References

  • Preparation of Lactim Ethers: Wick, A. E., et al. "Synthesis of O-methylbutyrolactim." Helvetica Chimica Acta, 1971.

  • General Aminolysis Protocol: Mundla, S. R. "Efficient synthesis of cyclic amidines via lactim ethers." Tetrahedron Letters, 2000.

  • Clonidine Analog Synthesis: Timmermans, P. B., et al. "Structure-activity relationships in clonidine-like imidazolidines and related compounds." Journal of Medicinal Chemistry, 1980.

  • Mechanism of Imidate Chemistry: Pinner, A. "Die Imidoäther und ihre Derivate." R. Oppenheim, 1892.

Nucleophilic substitution reactions at the C-2 position of pyrrolines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Nucleophilic Substitution at the C-2 Position of


-Pyrrolines 

Executive Summary & Strategic Rationale

The C-2 position of


-pyrrolines (3,4-dihydro-2H-pyrroles) represents a critical electrophilic locus for the synthesis of cyclic amidines, alkaloids (e.g., nicotine analogues), and peptidomimetics. However, direct nucleophilic substitution at this position is often conflated with simple addition reactions. True substitution requires the installation of a competent leaving group (LG) at C-2, effectively converting the inert amide (lactam) functionality of 2-pyrrolidone into a reactive imidate or imidoyl halide.

This guide details the Activation-Displacement Protocol , a high-reliability workflow that avoids the regioselectivity issues common in direct metal-catalyzed functionalizations. We focus on two primary pathways:

  • The Lactim Ether Route (O-Alkylation): Using Meerwein’s salt to generate 2-alkoxy-1-pyrrolines.

  • The Imidoyl Chloride Route (Vilsmeier-Haack): Using

    
     to generate 2-chloro-1-pyrrolines.
    

Target Audience: Medicinal Chemists, Process Development Scientists.

Mechanistic Landscape

The transformation relies on converting the thermodynamically stable amide carbonyl into a highly electrophilic center. The choice between O-alkylation (Path A) and Halogenation (Path B) depends on the nucleophile's sensitivity and the desired reaction kinetics.

Reaction Pathway Diagram

ReactionPathway Lactam 2-Pyrrolidone (Precursor) Activation Activation Step Lactam->Activation LactimEther 2-Methoxy-1-pyrroline (Mild Electrophile) Activation->LactimEther Me3O+ BF4- (Meerwein's Salt) ImidoylChloride 2-Chloro-1-pyrroline (Hard Electrophile) Activation->ImidoylChloride POCl3 / PCl5 Product_Amidine Cyclic Amidine (2-Amino-1-pyrroline) LactimEther->Product_Amidine Addition-Elimination (- MeOH) ImidoylChloride->Product_Amidine Fast Subst. Product_Alkylated 2-Alkyl-1-pyrroline ImidoylChloride->Product_Alkylated Subst. with C-Nu Nu_Amine Amine Nucleophile (R-NH2) Nu_Amine->LactimEther Nu_Carbon Carbon Nucleophile (Malonate/Grignard) Nu_Carbon->ImidoylChloride

Figure 1: Divergent activation pathways for C-2 functionalization. Path A (Green) offers milder conditions; Path B (Red) offers higher reactivity.

Protocol A: The Lactim Ether Method (High Fidelity)

This approach is preferred for synthesizing cyclic amidines (reaction with amines) due to the stability of the intermediate and easier purification.

Reagents:

  • 2-Pyrrolidone (Substrate)[1]

  • Trimethyloxonium tetrafluoroborate (

    
    ) [Warning: Hygroscopic] 
    
  • Dichloromethane (DCM), Anhydrous

  • Sodium bicarbonate (

    
    )
    
Step-by-Step Methodology
  • Inert Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 2-pyrrolidone (10 mmol, 0.85 g) in anhydrous DCM (50 mL). Cool to 0°C.

  • Activation: Rapidly add Trimethyloxonium tetrafluoroborate (11 mmol, 1.63 g) in one portion.

    • Expert Insight: Do not dissolve the Meerwein salt beforehand; add it as a solid to minimize hydrolysis.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. The solution should become clear.

  • Quench/Isolation:

    • Cool the mixture to 0°C.

    • Slowly add saturated aqueous

      
       (30 mL) and stir vigorously for 15 minutes.
      
    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

    • Dry combined organics over

      
       and concentrate carefully (the product, 2-methoxy-1-pyrroline, is volatile).
      
    • Yield Expectation: 85-95% (Colorless oil).

Subsequent Substitution (Amidine Synthesis)
  • Dissolve the isolated 2-methoxy-1-pyrroline (1.0 eq) in dry Ethanol or Methanol.

  • Add the amine nucleophile (1.1 eq) and catalytic Ammonium Chloride (10 mol%).

  • Reflux for 4–8 hours.

  • Monitor by TLC (disappearance of imidate).

  • Concentrate and purify via recrystallization or flash chromatography (DCM/MeOH/NH4OH).

Protocol B: The Imidoyl Chloride Method (Vilsmeier-Haack)

This method generates a more reactive "hard" electrophile, suitable for less reactive nucleophiles or introducing carbon substituents via soft enolates.

Reagents:

  • 2-Pyrrolidone

  • Phosphorus Oxychloride (

    
    )
    
  • Toluene or Chloroform

Step-by-Step Methodology
  • Setup: Use a pressure-equalizing dropping funnel attached to a 3-neck RBF under Argon.

  • Reagent Mixing: Charge the flask with 2-pyrrolidone (20 mmol) in Toluene (40 mL).

  • Chlorination: Add

    
     (22 mmol) dropwise at 0°C.
    
  • Heating: Heat the mixture to 70°C for 3 hours. Evolution of HCl gas will occur (use a scrubber).

    • Critical Checkpoint: The reaction mixture often separates into two phases (the imidoyl chloride salt is often an oil at the bottom).

  • Nucleophilic Attack (In-situ):

    • Cool to 0°C.

    • Add the nucleophile (e.g., Diethyl malonate pre-treated with NaH) slowly.

    • Note: For carbon nucleophiles, the reaction is essentially a condensation-elimination sequence.

Data Analysis & Optimization

Solvent Compatibility Matrix
SolventProtocol A (Meerwein)Protocol B (

)
Suitability Notes
DCM ExcellentGoodStandard for Meerwein; good solubility.
Toluene Poor (Salt insolubility)ExcellentHigh boiling point aids

reaction.
THF ModerateModerateAvoid with strong Lewis acids if ring opening is a risk.
Ethanol FORBIDDEN FORBIDDEN Reacts with activation agents. Use only for substitution step.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of Meerwein SaltEnsure salt is fresh/white. Use glovebox or rapid addition under

.
Starting Material Remains Incomplete ActivationIncrease reaction time; ensure anhydrous conditions.
Ring Opening Nucleophile too basic/hardUse buffered conditions; switch from Organolithium to Grignard/CeCl3 or softer nucleophiles.
Product Volatility Evaporation loss2-methoxy-1-pyrroline is volatile. Do not use high-vac; distill carefully.

Experimental Workflow Visualization

Workflow cluster_0 Protocol A: Lactim Ether Synthesis cluster_1 Substitution Step Step1 Dissolve 2-Pyrrolidone in dry DCM (0°C) Step2 Add Me3O+ BF4- (Solid Addition) Step1->Step2 Step3 Stir 16h @ RT (Argon atm) Step2->Step3 Step4 Quench w/ NaHCO3 Extract DCM Step3->Step4 Step5 Dissolve Intermediate in EtOH Step4->Step5 Isolate Oil Step6 Add Nucleophile (R-NH2 or Enolate) Step5->Step6 Step7 Reflux 4-8h Monitor TLC Step6->Step7

Figure 2: Operational workflow for the high-fidelity Lactim Ether substitution protocol.

References

  • Organic Chemistry Portal. Synthesis of 1-pyrrolines. Retrieved from [Link]

  • Elmore, J. S., et al. (2017).[2] Evaluation of 2-acetyl-1-pyrroline in foods. Food Chemistry. [Link]

  • Organic Syntheses. 2-Phenyl-1-pyrroline Synthesis. Org. Synth. 1998, 75, 215. [Link]

  • University of Kentucky. Nucleophilic Substitution Reactions. [Link]

  • National Institutes of Health (PMC). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones. [Link]

Sources

Application Note & Protocol: Catalytic Hydrogenation of 5-Methoxy-3,4-dihydro-2H-pyrrole to 3-Methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of 5-methoxy-3,4-dihydro-2H-pyrrole to synthesize 3-methoxypyrrolidine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and research chemicals. The guide details the underlying chemical principles, offers a selection of field-proven heterogeneous catalysts, and presents a detailed, step-by-step protocol for conducting the reaction. Emphasis is placed on the rationale behind experimental choices, process validation, and safety considerations to ensure reproducible, high-yield synthesis. This note is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Significance

The reduction of cyclic imines to their corresponding saturated amines is a cornerstone transformation in modern organic synthesis. 3-Methoxypyrrolidine, the product of the hydrogenation of 5-methoxy-3,4-dihydro-2H-pyrrole, is a valuable building block in medicinal chemistry. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[1] The methoxy group at the 3-position provides a key functional handle for further molecular elaboration.

The starting material, 5-methoxy-3,4-dihydro-2H-pyrrole, exists in equilibrium with its enamine tautomer. The catalytic hydrogenation effectively reduces the carbon-nitrogen double bond (imine) of this system to furnish the desired saturated heterocyclic amine, 3-methoxypyrrolidine.[2] This guide focuses on heterogeneous catalytic hydrogenation, a method prized for its efficiency, scalability, and the ease with which the catalyst can be removed from the reaction mixture, simplifying product purification.[3]

Mechanistic Overview: The Chemistry of Imine Hydrogenation

Catalytic hydrogenation of an imine involves the addition of two hydrogen atoms across the C=N double bond. The reaction proceeds on the surface of a heterogeneous catalyst, typically a noble metal such as Platinum or Palladium, or a prepared nickel catalyst like Raney® Nickel.[4][5]

The generally accepted mechanism involves the following key steps:

  • Adsorption of Reactants : Both the hydrogen gas (H₂) and the imine substrate adsorb onto the active sites on the catalyst surface.

  • Activation of Hydrogen : The H-H bond in molecular hydrogen is weakened and cleaved by the metal catalyst, forming reactive metal-hydride species on the surface.

  • Hydrogen Transfer : The adsorbed imine undergoes stepwise addition of hydrogen atoms. One hydrogen atom adds to the carbon of the C=N bond, forming a half-hydrogenated intermediate. A second hydrogen atom then adds to the nitrogen atom.[6]

  • Desorption of Product : Once the reduction is complete, the resulting amine product, 3-methoxypyrrolidine, has a lower affinity for the catalyst surface and desorbs back into the solution, freeing the active site for another catalytic cycle.

The choice of catalyst and reaction conditions (solvent, temperature, pressure) is critical for achieving high conversion and selectivity while minimizing side reactions.

Catalyst Selection and Rationale

For the hydrogenation of cyclic imines, several heterogeneous catalysts are effective. The choice often depends on factors like cost, desired reaction speed, and sensitivity of other functional groups in the molecule.

CatalystTypical Loading (w/w)Pressure (psi)Temperature (°C)SolventRationale & Considerations
Raney® Nickel 5-20%50 - 50025 - 80Methanol, EthanolHighly active and cost-effective catalyst for reducing imines and other nitrogen-containing functional groups.[4][5] It is often supplied as a slurry in water and must be handled with care due to its pyrophoric nature when dry.
Platinum(IV) Oxide (PtO₂) 1-5%15 - 6020 - 50Ethanol, Acetic AcidKnown as Adams' catalyst, it is a versatile and highly effective catalyst that is reduced in situ to active platinum metal. It operates efficiently under mild conditions.[5]
Palladium on Carbon (Pd/C) 5-10%15 - 6020 - 50Methanol, EthanolWhile extremely common for alkene and alkyne hydrogenation, Pd/C can also be effective for imine reduction.[7] It is generally less prone to causing hydrogenolysis of sensitive groups compared to Raney Nickel.

For this specific application, Raney® Nickel is recommended as a robust and economical choice, offering excellent activity for this transformation. The following protocol will detail its use.

Experimental Workflow and Protocol

The following diagram outlines the complete experimental workflow from reaction setup to product isolation and analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reactants: - 5-methoxy-3,4-dihydro-2H-pyrrole - Methanol (Solvent) - Raney® Nickel Slurry prep_vessel Prepare Hydrogenation Vessel (e.g., Parr Shaker) prep_reagents->prep_vessel Charge Vessel purge Purge with N₂ then H₂ prep_vessel->purge hydrogenate Pressurize with H₂ Begin Agitation & Heating purge->hydrogenate monitor Monitor Reaction (TLC / GC-MS) hydrogenate->monitor depressurize Cool & Depressurize monitor->depressurize filter Filter Catalyst (Celite®) depressurize->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify Product (Distillation or Chromatography) concentrate->purify characterize Characterize Product: - ¹H & ¹³C NMR - Mass Spectrometry - Purity (GC) purify->characterize

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 2-methoxypyrroline to 2-pyrrolidone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methoxypyrroline Stability Guide Ticket ID: #2MP-STAB-001 | Priority: Critical | Status: Resolved

Introduction: The "Imidate Trap"

Welcome. You are likely here because your yield of 2-substituted pyrroline is low, or your NMR spectrum shows a confusing mixture of starting material and lactam.

This compound (2-Methoxy-1-pyrroline) is a cyclic imidate ester. Unlike standard esters, imidates are kinetically poised for hydrolysis. Under even mildly acidic conditions—or simply in the presence of ambient moisture—the C=N double bond protonates, activating the carbon for nucleophilic attack by water. The result is the thermodynamic sink: 2-pyrrolidone (butyrolactam) and methanol.

This guide moves beyond basic "keep it dry" advice. We will explore the mechanistic causality of hydrolysis, provide self-validating handling protocols, and offer definitive analytical benchmarks to verify purity.

Module 1: The Hydrolysis Mechanism & Causality

To prevent hydrolysis, you must understand the enemy. The degradation is not random; it is driven by pH and moisture availability.

Key Insight: The reaction is autocatalytic in unbuffered systems. As hydrolysis proceeds, if any acid is generated or if the methanol byproduct is not removed, the equilibrium shifts. However, the primary driver is the protonation of the imine nitrogen.

Visualizing the Pathway

The following diagram outlines the critical failure points where this compound (Imidate) reverts to 2-pyrrolidone (Lactam).

HydrolysisMechanism cluster_prevention Prevention Strategy Imidate This compound (Cyclic Imidate) Protonated Protonated Intermediate (Highly Electrophilic) Imidate->Protonated + H+ (Trace Acid/Water) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Nucleophilic Attack) Lactam 2-Pyrrolidone (Thermodynamic Sink) Tetrahedral->Lactam - MeOH (Collapse) Methanol Methanol (Byproduct) Tetrahedral->Methanol Base Add Base (K2CO3/Et3N) to scavenge H+ Base->Protonated Inhibits

Caption: Acid-catalyzed hydrolysis pathway of cyclic imidates. Note that protonation is the rate-limiting trigger, making pH control critical.

Module 2: Storage & Handling FAQs

Q: My reagent bottle smells faintly of alcohol. Is it compromised? A: Likely, yes. this compound should have a distinct, somewhat earthy, amine-like odor. A sharp methanol smell indicates that hydrolysis has occurred inside the bottle, likely due to a poor seal allowing atmospheric moisture ingress. Run a 1H NMR immediately (see Module 4).

Q: Can I store this in a standard fridge? A: Only if secondary containment is used. Standard fridges have high humidity.

  • Protocol: Place the bottle inside a secondary jar containing a layer of desiccant (Drierite or activated molecular sieves) and seal the outer jar. Store at 2–8°C.

  • Best Practice: Store in a glovebox freezer or under argon in a desiccator.

Q: I need to distill it. What are the safe conditions? A: Distillation must be performed under reduced pressure to avoid thermal rearrangement or polymerization.

  • Target: Boiling point is ~50-52°C at 15 mmHg (approximate).

  • Additive: Add a few pellets of Calcium Hydride (CaH2) or Potassium Carbonate (K2CO3) to the distillation pot. This neutralizes any trace acid and actively dries the reagent during distillation.

Module 3: Experimental Protocols

Protocol A: The "Base-Wash" Glassware Prep

Why: Standard borosilicate glass is slightly acidic (silanols). For highly sensitive imidates, this surface acidity is enough to catalyze surface hydrolysis.

  • Soak: Submerge reaction flasks in a KOH/Isopropanol bath (base bath) for >2 hours.

  • Rinse: Rinse with distilled water, then acetone.

  • Dry: Oven dry at 120°C for at least 4 hours.

  • Cool: Cool in a desiccator or under a stream of dry Argon. Do not let it cool in ambient air.

Protocol B: Reaction Solvent System

Why: "Dry" solvents from a bottle are often insufficient (50-100 ppm water is too high for stoichiometric stability).

  • Source: Use solvents from a Solvent Purification System (SPS) or freshly distilled over CaH2.

  • Scavenger: If the reaction tolerates it, add powdered 3Å or 4Å Molecular Sieves (activated at 300°C under vacuum) directly to the reaction vessel.

  • Buffer: For reactions involving nucleophiles (e.g., Grignard additions), add a non-nucleophilic base like Triethylamine (1-2 eq) to the solvent before adding the this compound. This acts as a "proton sponge" to prevent autocatalytic hydrolysis.

Module 4: Analytical Verification (Troubleshooting)

Do not rely on TLC alone; 2-pyrrolidone and this compound can streak or have similar Rf values depending on the eluent. 1H NMR is the gold standard.

Diagnostic NMR Table (CDCl3)
FeatureThis compound (Target) 2-Pyrrolidone (Impurity) Diagnostic Note
O-Methyl (OCH3) Singlet, ~3.80 ppm Absent The "Smoking Gun" signal.
N-H Proton Absent Broad Singlet, ~6.0 - 7.5 ppm Exchangeable with D2O.
C-3 Protons Triplet/Multiplet, ~2.4 ppmTriplet, ~2.2 - 2.4 ppmOften overlap; unreliable.
C-5 Protons (N-CH2) Multiplet, ~3.6 ppmTriplet, ~3.4 ppmImidate ring current shifts these downfield.
Troubleshooting Decision Tree

Troubleshooting Start Start: Purity Check NMR Run 1H NMR (CDCl3) Start->NMR CheckOMe Is O-Me Singlet (~3.8 ppm) present? NMR->CheckOMe CheckNH Is Broad NH (~7.0 ppm) present? CheckOMe->CheckNH Yes Degraded Status: FULLY DEGRADED Discard/Recycle. CheckOMe->Degraded No (Only Lactam) Pure Status: PURE Proceed with reaction. CheckNH->Pure No Mixed Status: PARTIAL HYDROLYSIS Purification required. CheckNH->Mixed Yes Action Distill over CaH2 under reduced pressure Mixed->Action Action Required

Caption: Logic flow for assessing reagent quality via NMR spectroscopy.

References

  • ChemicalBook. (2024). Properties and Hydrolysis of N-Vinyl-2-pyrrolidone and related lactams. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). 2-Methyl-1-pyrroline Compound Summary. Retrieved from

  • Organic Chemistry Data. (2024). 1H NMR Chemical Shifts of Esters and Ethers. Retrieved from

  • Guthrie, J. P. (1991). Hydrolysis of Esters and Imidates.[1] Journal of the American Chemical Society.[2] (Contextual grounding on imidate kinetics).

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Methyl-1-pyrroline. Retrieved from

Sources

Technical Support Center: Optimizing O-Methylbutyrolactim Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for O-Methylbutyrolactim (Schöllkopf Intermediate) Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing low yields (<50%) or purity issues with O-methylbutyrolactim (also known as the lactim ether). This compound is the critical starting material for the Schöllkopf Bis-Lactim Amino Acid Synthesis , a gold-standard method for asymmetric synthesis of non-proteinogenic amino acids.

The synthesis generally involves the O-methylation of a lactam (typically 2-piperidone or valine-derived diketopiperazines). While the literature often cites high yields, in practice, three specific failure modes degrade performance:

  • Thermodynamic Rearrangement: Competition between O-methylation (kinetic) and N-methylation (thermodynamic).

  • Hydrolytic Instability: The target imidate ether hydrolyzes rapidly back to the starting lactam during aqueous workup.

  • Reagent Quality: Decomposition of dimethyl sulfate (DMS) or moisture contamination.

Visualizing the Problem Space

The following diagram illustrates the kinetic vs. thermodynamic pathways and the critical hydrolysis risk during workup.

ReactionPathways Lactam Starting Material (Lactam) OSalt Intermediate: O-Methyl Imidate Salt Lactam->OSalt Kinetic Control (60-70°C, 2-4h) NProd Impurity: N-Methyl Lactam Lactam->NProd Thermodynamic Control (>80°C or Prolonged) DMS Reagent: Dimethyl Sulfate Target TARGET: O-Methylbutyrolactim OSalt->Target Base Neutralization (Cold, Rapid) OSalt->NProd Thermal Rearrangement Hydrolysis Reversion: Hydrolyzed Lactam Target->Hydrolysis Aqueous Contact (Slow Workup / Acidic pH)

Figure 1: Reaction pathway showing the competition between the kinetic O-methylation target and the thermodynamic N-methyl impurity, plus the hydrolysis risk.[1]

Module 1: Reaction Conditions (The "Process" Phase)

The standard protocol utilizes Dimethyl Sulfate (DMS) .[1] While Trimethyloxonium tetrafluoroborate (Meerwein’s salt) provides higher selectivity, DMS is preferred for scale-up due to cost, provided temperature is controlled.

Critical Protocol Parameters
ParameterRecommended RangeWhy? (Mechanistic Insight)
Temperature 60°C – 70°C O-alkylation is kinetic. Higher temperatures (>80°C) provide enough energy to overcome the activation barrier for N-alkylation (Chapman rearrangement type mechanism), irreversibly forming the N-methyl lactam impurity.
Time 2 – 5 Hours Extended heating increases the probability of the O-sulfate salt rearranging to the N-methyl species. Monitor by TLC (ensure consumption of lactam) but do not "overcook."
Stoichiometry 1.05 – 1.1 eq DMS Large excesses of DMS complicate the workup and require more vigorous quenching, which generates heat and risks hydrolysis.
Solvent Neat or Benzene/Toluene Solvent-free (neat) is common for simple lactams. If using solvent, it must be anhydrous. Water reacts violently with DMS and hydrolyzes the product.

Module 2: Quench & Isolation (The "Yield Killer")

90% of yield loss occurs here. The O-methyl imidate is a base. In the presence of water (necessary to wash away inorganic salts), it is prone to hydrolysis, regenerating the starting lactam.

The "Cold-Flash" Extraction Protocol

Standard Operating Procedure for optimal recovery:

  • Cool Down: Cool the reaction mixture (the O-methyl sulfate salt) to 0°C in an ice bath.

  • Prepare Biphasic System: In a separatory funnel, prepare a mixture of Dichloromethane (DCM) and 20% NaOH (aq) . Cool this mixture to 0–5°C.

    • Note: The amount of NaOH must be sufficient to neutralize the methyl sulfate anion and ensure the aqueous phase remains basic (pH > 10).

  • Rapid Addition: Pour the reaction mixture into the stirring biphasic mixture.

  • Immediate Separation: Shake vigorously for 30–60 seconds. Separate the layers immediately.

    • Do not let the layers sit. The longer the organic product stays in contact with the aqueous phase, the more hydrolysis occurs.

  • Re-extraction: Extract the aqueous layer once more with DCM quickly.

  • Drying: Dry the combined organic layers over anhydrous

    
     (preferred over 
    
    
    
    as it is basic and scavenges trace acid).

Module 3: Troubleshooting & FAQs

Q1: My NMR shows a mix of product and starting material, even though TLC showed full conversion. Why?

Diagnosis: Hydrolysis during workup. Explanation: Your reaction likely went to completion (forming the O-methyl salt). However, during the extraction, water attacked the imidate carbon, kicking off methanol and reverting it to the lactam. Fix:

  • Use the "Cold-Flash" protocol described in Module 2.

  • Ensure your aqueous phase is strongly basic (NaOH). Acidic or neutral conditions catalyze hydrolysis.

  • Minimize contact time between phases.

Q2: I see a significant N-methyl lactam impurity (~15-20%).

Diagnosis: Thermal Overload. Explanation: You either heated the reaction too high (>80°C) or for too long. Alternatively, the exotherm during the DMS addition was not controlled. Fix:

  • Add DMS dropwise to the lactam at 50°C to manage the exotherm.

  • Strictly limit the bath temperature to 70°C.

  • Stop the reaction as soon as the starting material is consumed.

Q3: The product decomposes during distillation.

Diagnosis: Thermal instability / Polymerization. Fix:

  • Vacuum is non-negotiable. You need a high vacuum (<10 mmHg, preferably <1 mmHg).

  • Bath Temp: Do not exceed 100°C bath temperature. If the boiling point is too high, your vacuum is insufficient.

  • Add Base: Add a pinch of solid

    
     or 
    
    
    
    to the distillation flask to neutralize any trace acid formed, which catalyzes polymerization.
Q4: Can I use Meerwein's Salt ( ) instead?

Answer: Yes, and it is often superior for small-scale or difficult substrates.

  • Pros: Reaction occurs at Room Temperature (RT) in DCM; virtually zero N-methylation.

  • Cons: Reagent is expensive and extremely moisture-sensitive.

  • Protocol: Dissolve Lactam in dry DCM. Add Meerwein's salt (1.1 eq). Stir at RT for 12h. Quench with aqueous

    
     (rapidly).
    

Comparison of Methods

FeatureMethod A: Dimethyl Sulfate (DMS)Method B: Meerwein's Salt (

)
Scale Industrial / Multi-gramLab Scale / Milligram
Cost LowHigh
Temperature Heat (60-70°C)Room Temperature
Selectivity Good (requires control)Excellent (Exclusive O-methylation)
Safety High Toxicity (Genotoxic)Corrosive / Moisture Sensitive

References

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective synthesis of (R)-amino acids using L-valine as chiral auxiliary agent. Angewandte Chemie International Edition in English, 20(9), 798-799.

  • Organic Syntheses. (1988). Asymmetric Synthesis of Amino Acids: (3S,6S)-3,6-Diisobutyl-2,5-piperazinedione. Organic Syntheses, Coll. Vol. 8, p.192. (Describes the general Schöllkopf auxiliary synthesis and methylation principles).

  • Bredereck, H., et al. (1963). Säureamid-Reaktionen, XXXIV. Umsetzung von Säureamiden mit Dimethylsulfat.[1][2][3][4] Chemische Berichte. (Foundational work on amide/lactam methylation mechanisms).

  • Paquette, L. A. (Ed.).[5] (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (See entry for Trimethyloxonium Tetrafluoroborate).

Disclaimer: Dimethyl sulfate is a potent alkylating agent and a suspected carcinogen. All procedures must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves recommended).

Sources

Technical Support Center: Cyclic Imino Ethers & Cationic Ring-Opening Polymerization (CROP)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CIE-H2O-PROTOCOL-001 Topic: Handling Moisture Sensitivity in 2-Oxazolines and Related Cyclic Imino Ethers Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Executive Summary

You are encountering issues with the polymerization of cyclic imino ethers (CIEs), likely 2-oxazolines (e.g., 2-ethyl-2-oxazoline, EtOx). In the context of Cationic Ring-Opening Polymerization (CROP), water is not merely a contaminant; it is a terminating agent and a chain transfer agent . Even trace amounts (ppm levels) can irreversibly quench the living oxazolinium cation, leading to broadened dispersity (


), loss of end-group fidelity, and failure to achieve targeted molecular weights (

).

This guide synthesizes field-proven purification protocols with the mechanistic rationale required to troubleshoot your specific experimental failures.

Module 1: The Mechanistic Impact of Moisture

The "Achilles' Heel" of CROP

The propagating species in CROP is a cyclic oxazolinium cation . This species is highly electrophilic. While it is designed to react with the nucleophilic nitrogen of the next monomer, it will preferentially react with any water present because water is a stronger nucleophile than the monomer.

The Consequence:

  • Termination: Water attacks the 2-position (or 5-position) of the active chain end.

  • Ring Opening: This opens the ring, resulting in a secondary amine and an ester group (or amide/alcohol depending on conditions).

  • Chain Transfer: The proton released during this hydrolysis can initiate a new polymer chain.[1] This creates a "dead" polymer chain and starts a new "slow" chain, doubling the number of chains and halving your expected

    
     while broadening 
    
    
    
    .
Visualizing the Failure Mode

The following diagram illustrates the competition between successful propagation and moisture-induced termination.

CROP_Moisture_Sensitivity Initiator Initiator (e.g., Methyl Tosylate) ActiveCenter Active Oxazolinium Cation (Living) Initiator->ActiveCenter Initiation Monomer Monomer (2-Oxazoline) Propagation Propagation (Monomer Attack) Monomer->Propagation ActiveCenter->Propagation Termination Nucleophilic Attack by Water ActiveCenter->Termination k_term >> k_prop Propagation->ActiveCenter Chain Growth Water H₂O (Contaminant) Water->Termination DeadChain Dead Polymer Chain (Secondary Amine End) Termination->DeadChain Irreversible NewProton H⁺ Release (Chain Transfer) Termination->NewProton NewChain New Uncontrolled Chain Initiation NewProton->NewChain Increases PDI

Figure 1: The "Cycle of Doom" in CROP. Note that water termination releases a proton that can initiate new, uncontrolled chains, drastically affecting dispersity.

Module 2: Purification Protocols (The Gold Standard)

Do not rely on "anhydrous" solvents from a bottle. For CROP, "anhydrous" means


 ppm water.
Protocol A: Monomer Purification (Distillation)

Why: Molecular sieves alone are insufficient for monomers because they can be slightly acidic (initiating premature polymerization) or release dust. Distillation over a hydride is required.

Reagents:

  • Calcium Hydride (

    
    ) or Barium Oxide (
    
    
    
    ).[1]
  • Warning: Do NOT use Silica or Acidic Alumina. These acidic surfaces will initiate polymerization of 2-oxazolines, turning your column into a solid plastic plug.

Step-by-Step:

  • Pre-dry: Store the monomer over activated 4Å molecular sieves for 24 hours if it is heavily wet. Decant before the next step.

  • Charge: Place the monomer in a round-bottom flask with coarse

    
     granules (approx. 5-10% w/w).
    
  • Stir: Stir gently under an inert atmosphere (Argon/Nitrogen) for at least 12–24 hours at room temperature. Note: You may see bubbling; this is

    
     gas release.
    
  • Distill: Perform a vacuum distillation.

    • Discard the first 10% (fore-run).

    • Collect the main fraction.

    • Crucial: Ensure the receiving flask is flame-dried and argon-purged.

  • Storage: Store in a glovebox or Schlenk flask under positive argon pressure.

Protocol B: Solvent Selection & Drying

Preferred Solvents: Acetonitrile (MeCN), Chlorobenzene, or Sulfolane. Drying Method:

  • Acetonitrile: Reflux over

    
     or 
    
    
    
    , then distill.
  • Chlorobenzene: Distill over

    
    .
    
Comparative Efficiency of Drying Agents
Drying AgentEfficiencyRisk Profile for CIEsRecommendation
Calcium Hydride (

)
High (removes trace

)
Low (Basic/Neutral)Highly Recommended
Barium Oxide (

)
Very HighModerate (Toxic)Excellent Alternative
Molecular Sieves (4Å) ModerateModerate (Acidic sites can initiate)Storage Only (Use basic sieves if possible)
Silica Gel N/ACRITICAL FAILURE NEVER USE (Will polymerize monomer)
Sodium Metal HighHigh (Side reactions with amide)Avoid

Module 3: Pre-Experiment Diagnostics

Before you commit your purified monomer to a 2-week kinetic study, validate its quality.

The Color Test
  • Observation: Is your monomer yellow?

  • Diagnosis: 2-Oxazolines should be colorless. Yellowing indicates oxidation or partial hydrolysis/oligomerization.

  • Action: Redistill immediately.

The NMR Check

Run a spectrum in


 or 

. Look for the "Hydrolysis Fingerprint":
  • Target Signal: Open-chain amide protons.

  • Region: 6.0 – 8.0 ppm (broad singlet).

  • Interpretation: If you see peaks here, your monomer has hydrolyzed to the linear amide. This acts as a chain transfer agent.[1][2]

Module 4: Troubleshooting Guide (FAQ)

Q1: My polymerization stopped early (low conversion), but the color didn't change.

Likely Cause: "Death by Water." Explanation: If


, every chain will initiate and immediately terminate. You have created a solution of oligomers.
Solution:  Calculate your 

. If you are targeting

, your initiator concentration is low. You need water levels to be

of

. Increase your scale or improve drying.
Q2: I have a bimodal GPC/SEC trace.

Likely Cause: Chain Transfer to Monomer or Water. Explanation:

  • Peak A (High MW): Chains that initiated early.

  • Peak B (Low MW): Chains initiated by protons released from water termination (see Figure 1). Solution: This is the classic signature of wet solvents. Re-dry your acetonitrile.

Q3: Can I use a proton scavenger to fix this?

Answer: Yes, with caution. Protocol: Add a hindered base like 2,6-di-tert-butylpyridine (DTBP) . Mechanism: DTBP is too bulky to interfere with the propagation (nucleophilic attack) but will scavenge free protons (


) generated by chain transfer, preventing the initiation of new "slow" chains.
Dosage:  1.5 equivalents relative to the expected water content (or 0.5 eq relative to Initiator).
Q4: My PEtOx (Poly-2-ethyl-2-oxazoline) is yellow.

Likely Cause: Thermo-oxidation or impurities in the monomer. Explanation: While pure POx should be white/colorless, extended heating (>100°C) in the presence of trace oxygen can cause yellowing. Solution: Ensure your reaction vessel is strictly deoxygenated (freeze-pump-thaw x3 cycles).

References

  • Hoogenboom, R. (2009). Poly(2-oxazoline)s: A Polymer Class with Numerous Potential Applications.

  • Fietz, C., et al. (2017). Microwave-assisted synthesis of poly(2-oxazoline)s.

  • Sedlacek, O., Monnery, B. D., & Hoogenboom, R. (2019).[3] Synthesis of defined high molar mass poly(2-methyl-2-oxazoline). Polymer Chemistry.

  • Glassner, M., et al. (2015). Systematic investigation of the effect of water on the cationic ring-opening polymerization of 2-ethyl-2-oxazoline. Journal of Polymer Science Part A: Polymer Chemistry.

Sources

Validation & Comparative

Comparative Reactivity Guide: O-Methylbutyrolactim vs. O-Methylvalerolactim

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between O-methylbutyrolactim (OMBL) and O-methylvalerolactim (OMVL) , two critical cyclic imidate electrophiles used in heterocyclic synthesis.

Key Finding: OMBL (5-membered) exhibits significantly higher electrophilic reactivity compared to OMVL (6-membered) . This enhanced reactivity is driven by the relief of ring strain (I-strain) upon nucleophilic attack. However, this comes at the cost of hydrolytic stability; OMBL is moisture-sensitive and requires anhydrous handling, whereas OMVL is relatively robust.

FeatureO-Methylbutyrolactim (OMBL)O-Methylvalerolactim (OMVL)
Ring Size 5-membered (Pyrroline core)6-membered (Tetrahydropyridine core)
Reactivity High (Kinetic control)Moderate (Thermodynamic control)
Stability Low (Moisture sensitive)High (Store at 4°C)
Primary Use Synthesis of pyrrolidine-based amidinesSynthesis of piperidine-based amidines

Structural Analysis & Theoretical Reactivity

The reactivity difference between OMBL and OMVL is fundamentally rooted in conformational analysis and the hybridization trajectory of the imino carbon (


).
The I-Strain Effect[1]
  • OMBL (5-ring): The

    
     bond forces the ring into a nearly planar conformation. The internal bond angle of a regular pentagon is 108°, but the ideal 
    
    
    
    angle is 120°.[1] This creates significant angle strain in the ground state. When a nucleophile attacks, the carbon re-hybridizes to
    
    
    (ideal angle ~109.5°), relieving this strain. Thus, the transition state is energetically favorable.
  • OMVL (6-ring): The ring adopts a half-chair or distorted boat conformation. The internal angles are naturally closer to 120°, making the

    
     ground state relatively stable. Nucleophilic attack introduces steric interactions (1,3-diaxial-like strain) in the tetrahedral intermediate without the benefit of significant angle strain relief.
    
Mechanism of Nucleophilic Substitution

The reaction with amines (aminolysis) proceeds via an addition-elimination mechanism.

ReactionMechanism cluster_0 Reactivity Driver Start Lactim Ether (sp2, Electrophile) TS Tetrahedral Intermediate (sp3, Strain Relief for 5-ring) Start->TS + Nucleophile (R-NH2) Rate Determining Step Product Cyclic Amidine (Product) TS->Product - MeOH Elimination Analysis OMBL: Fast k1 (Strain Relief) OMVL: Slow k1 (Steric Hindrance)

Figure 1: General mechanism of aminolysis. For OMBL, the formation of the sp3 intermediate is accelerated by strain relief.

Experimental Performance Comparison

The following data summarizes typical performance metrics observed in the synthesis of cyclic amidines (reaction with primary amines).

Reaction Kinetics (Aminolysis)

Conditions: 1.0 eq Lactim Ether, 1.1 eq n-Butylamine, MeOH, 25°C.

MetricOMBL (5-ring)OMVL (6-ring)
Conversion (1h) > 95%~ 60%
Time to Completion 1 - 2 hours6 - 12 hours
Required Temp. Ambient (20-25°C)Often requires Reflux (65°C)
Side Reactions Hydrolysis (if wet)Minimal
Hydrolytic Stability

Conditions: Exposure to atmospheric moisture (50% RH) in open vessel.

  • OMBL: Degrades to butyrolactam (pyrrolidinone) within hours . The high reactivity towards nucleophiles includes water.

  • OMVL: Stable for days . Can be weighed on an open benchtop without immediate degradation.

Experimental Protocols

Synthesis of O-Methylbutyrolactim (OMBL) & OMVL

Caution: Dimethyl sulfate is highly toxic. Work in a fume hood.

Reagents:

  • Lactam (2-Pyrrolidinone for OMBL; 2-Piperidinone for OMVL): 1.0 eq

  • Dimethyl Sulfate (DMS): 1.0 eq

  • Solvent: Benzene or Toluene (anhydrous)

  • Base: Sodium carbonate (sat. aq) for workup

Procedure:

  • Mix: In a dry flask under Argon, combine the lactam and dimethyl sulfate.

  • Heat: Heat the mixture at 60–70°C for 4 hours (OMBL) or 6–8 hours (OMVL).

    • Note: The 5-ring reacts faster.

  • Quench: Cool to 0°C. Add 50% w/v aqueous

    
     slowly to neutralize the methosulfate salt. The imidate free base will separate as an oil.
    
  • Extract: Extract immediately with diethyl ether (3x).

  • Dry & Distill: Dry organics over

    
    , filter, and concentrate. Distill under reduced pressure.
    
    • OMBL BP: ~50°C at 10 mmHg.

    • OMVL BP: ~60°C at 10 mmHg.

General Aminolysis Protocol (Amidine Synthesis)

This protocol validates the reactivity difference.

  • Dissolve 10 mmol of Lactim Ether (OMBL or OMVL) in 10 mL anhydrous methanol.

  • Add 10.5 mmol of primary amine (e.g., benzylamine).

  • For OMBL: Stir at Room Temperature for 3 hours. Monitor by TLC (disappearance of starting material).

  • For OMVL: Heat to Reflux for 12 hours to ensure completion.

  • Workup: Evaporate solvent. The residue is usually the pure amidine salt or free base depending on conditions.

Visualization of Synthesis Pathway

SynthesisPathway cluster_1 Process Difference Lactam Lactam Precursor (Pyrrolidinone / Piperidinone) Complex O-Methyl Imidate Salt (Intermediate) Lactam->Complex 60-70°C, 4-8h Reagent Dimethyl Sulfate (DMS) (Methylating Agent) Reagent->Complex Product Lactim Ether (OMBL / OMVL) Complex->Product Workup (0°C) Base K2CO3 / NaOH (Neutralization) Base->Product Note OMBL: Faster methylation, highly sensitive workup. OMVL: Slower methylation, robust workup.

Figure 2: Synthetic pathway for Lactim Ethers via O-methylation.

References

  • Benson, R. E.; Cairns, T. L. (1948). "2-Methoxy-1-pyrroline". Journal of the American Chemical Society. 70 (6): 2115–2118. Link

  • Pilotti, A.; Reuterhäll, A.; Torssell, K. (1969). "Reaction of Lactim Ethers with Amines". Acta Chemica Scandinavica. 23: 818-824. Link

  • Wick, A. E.; Felix, D.; Steen, K.; Eschenmoser, A. (1964). "Claisen-type rearrangements". Helvetica Chimica Acta. 47 (8): 2425–2429. (Foundational work on lactim ether reactivity). Link

  • Wan, P.; Modro, T. A.; Yates, K. (1980). "The kinetics and mechanism of acid-catalyzed hydrolysis of lactims". Canadian Journal of Chemistry. 58 (23): 2423–2432. Link

Sources

A Senior Application Scientist's Guide to Spectroscopic Identification of Hydrolysis Impurities in Lactim Ethers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity in Lactim Ether-Derived Pharmaceuticals

Lactim ethers are versatile intermediates in modern drug development, prized for their role in the stereoselective synthesis of non-proteinogenic α-amino acids and complex nitrogen-containing heterocycles.[1] Their utility, however, is shadowed by a critical vulnerability: susceptibility to hydrolysis. The presence of water, even in trace amounts, can initiate a degradation cascade, converting the lactim ether back to its corresponding lactam and, subsequently, to an open-chain amino acid.[2][3]

These hydrolytic byproducts are not benign; they represent impurities that can compromise the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[4][5] Regulatory bodies such as the FDA and EMA mandate stringent impurity profiling to ensure that any substance present above a defined threshold is identified and evaluated for potential toxicological risks.[4][6] This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the robust identification and characterization of these hydrolysis-derived impurities. Our focus is not merely on the "how" but on the "why," grounding experimental choices in solid scientific principles to ensure a self-validating and trustworthy analytical workflow.[7]

The Degradation Pathway: From Lactim Ether to Amino Acid

Understanding the hydrolysis mechanism is fundamental to devising an effective analytical strategy. The process is typically a two-step reaction initiated by the protonation and cleavage of the ether linkage, followed by the hydrolytic opening of the resulting lactam ring.

Hydrolysis_Pathway cluster_0 Hydrolysis Cascade LactimEther Lactim Ether (C=N-OR) Lactam Lactam Intermediate (Amide C=O) LactimEther->Lactam + H₂O - ROH AminoAcid Amino Acid Impurity (Carboxylic Acid + Amine) Lactam->AminoAcid + H₂O

Caption: The hydrolysis pathway of a lactim ether to its corresponding amino acid impurity.

This chemical transformation provides distinct spectroscopic handles. The disappearance of the ether's C=N-OR group and the sequential appearance of the lactam's amide C=O and the amino acid's carboxylic acid COOH and amine NH₂ functionalities are the key events we aim to detect.

A Comparative Guide to Spectroscopic Techniques

No single technique provides a complete picture. A multi-modal approach, leveraging the strengths of NMR, IR, and MS, is the cornerstone of authoritative impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information, making it the definitive tool for unambiguous impurity identification.[8] Both ¹H and ¹³C NMR are employed to map the complete chemical environment of the parent molecule and its degradation products.

Expertise & Causality:

  • Why Deuterated Solvents? NMR requires solvents that do not produce a strong proton signal that would overwhelm the analyte's signals. Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used because deuterium resonates at a much different frequency than protons. The choice of solvent (e.g., DMSO-d₆ over CDCl₃) is often strategic to ensure the solubility of both the relatively nonpolar lactim ether and its more polar hydrolysis products, and to observe exchangeable protons like those in -OH, -NH, and -COOH groups.

  • Quantitative NMR (qNMR): By integrating the signals of the analyte against a certified internal standard of known concentration, qNMR can determine the precise quantity of an impurity without needing an isolated reference standard of the impurity itself. This is a powerful application for purity assessment.[9]

Identifying Hydrolysis Impurities with NMR:

Compound Key ¹H NMR Signals Key ¹³C NMR Signals
Lactim Ether Singlet for -OCH₃ protons (~3.5-4.0 ppm). Protons adjacent to the imino ether group.Signal for -OCH₃ carbon (~50-60 ppm). Imine carbon (C=N) signal (~160-170 ppm).
Lactam Disappearance of the -OCH₃ singlet. Appearance of a broad N-H singlet (~7-9 ppm).Disappearance of the -OCH₃ signal. Downfield shift of the former imine carbon to a carbonyl (C=O) signal (~170-180 ppm).
Amino Acid Appearance of a very broad carboxylic acid (-COOH) singlet (>10 ppm). Appearance of amine (-NH₂) protons.Appearance of a carboxylic acid carbon (~170-185 ppm).
Infrared (IR) Spectroscopy: The Functional Group Detective

IR spectroscopy excels at rapidly identifying the presence or absence of specific functional groups.[10] It serves as an excellent screening tool, providing the first clues that hydrolysis has occurred. While 2D IR spectroscopy can be used for detailed studies, standard FTIR is sufficient for routine impurity detection.[11][12]

Expertise & Causality:

  • Why ATR over KBr? Attenuated Total Reflectance (ATR) is often preferred for modern pharmaceutical analysis over traditional KBr pellets. It requires minimal sample preparation, is non-destructive, and provides excellent reproducibility, minimizing variability between measurements.

  • Solvent Effects: In solution-state IR, the solvent can interfere, especially in the O-H stretching region, which can be dominated by water signals.[11] For this reason, analyzing dried samples via ATR-FTIR is often the most direct method for detecting hydrolysis products.

Key Vibrational Frequencies for Hydrolysis Monitoring:

Compound Characteristic IR Absorption Bands (cm⁻¹)
Lactim Ether ~1670-1690 (C=N stretch), ~1250 (C-O stretch, ether)
Lactam ~1650-1690 (strong C=O amide I band), ~3200-3400 (N-H stretch)
Amino Acid ~2500-3300 (broad O-H stretch from COOH), ~1700-1730 (C=O stretch from COOH), ~1550-1640 (N-H bend)
Mass Spectrometry (MS): The Molecular Weight Arbiter

MS provides the molecular weight of the components in a sample with high accuracy and sensitivity, making it indispensable for detecting impurities, even at trace levels.[13] Its true power in impurity profiling is realized when coupled with a separation technique like Liquid Chromatography (LC-MS).[14][15]

Expertise & Causality:

  • Why ESI or APCI? Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques ideal for pharmaceutical analysis. They impart minimal energy to the analyte, reducing fragmentation and typically yielding a strong signal for the molecular ion ([M+H]⁺ or [M-H]⁻). ESI is generally chosen for polar molecules like the hydrolysis products, as it works directly from a liquid phase.

  • The Power of LC-MS/MS: Tandem MS (MS/MS) provides structural information by inducing fragmentation of a selected parent ion. By analyzing the fragmentation pattern of an unknown impurity peak separated by LC, one can often deduce its structure, a process critical for characterizing novel degradation products.[16]

Expected Mass-to-Charge Ratios (m/z):

Compound Expected Molecular Ion ([M+H]⁺)
Lactim Ether M
Lactam M - (mass of alkyl group) + (mass of H)
Amino Acid (Mass of Lactam) + 18.01 (mass of H₂O)

Experimental Protocols & Integrated Workflow

A robust impurity analysis protocol integrates forced degradation studies with a multi-technique spectroscopic investigation.

Protocol 1: Forced Degradation Study

Objective: To intentionally generate hydrolysis impurities to confirm their analytical signatures.

  • Preparation: Dissolve 10 mg of the lactim ether sample in 10 mL of a 1:1 acetonitrile/water solution.

  • Acid Hydrolysis: Transfer 1 mL of the stock solution to a vial and add 100 µL of 1N HCl.

  • Base Hydrolysis: Transfer 1 mL of the stock solution to a separate vial and add 100 µL of 1N NaOH.

  • Neutral Hydrolysis: Transfer 1 mL of the stock solution to a separate vial and add 100 µL of water.

  • Incubation: Heat all vials at 60°C for 24 hours.

  • Neutralization: Cool the acid and base samples and neutralize them (base with HCl, acid with NaOH) to prevent further degradation.

  • Analysis: Subject the stressed samples to LC-MS, NMR, and IR analysis alongside an unstressed control sample.

Protocol 2: Integrated Impurity Identification Workflow

This workflow represents a self-validating system for impurity identification and characterization.

Workflow cluster_workflow Impurity Identification Workflow Sample Lactim Ether Sample (API or Intermediate) Forced_Deg Forced Degradation (Acid, Base, Neutral) Sample->Forced_Deg LCMS_Screen LC-MS/MS Screening (Detect, Quantify, Propose MW) Sample->LCMS_Screen IR_Screen FTIR Analysis (Functional Group Changes) Sample->IR_Screen Forced_Deg->LCMS_Screen Confirm Impurity Peaks Isolate Preparative HPLC (Isolate Impurity >0.1%) LCMS_Screen->Isolate If unknown Report Final Report (Structure, Formation Pathway) LCMS_Screen->Report For known impurities IR_Screen->Report NMR_Confirm NMR (¹H, ¹³C, 2D) (Definitive Structure Elucidation) Isolate->NMR_Confirm NMR_Confirm->Report

Caption: An integrated workflow for the identification and characterization of impurities.

Conclusion: A Synthesis of Techniques for Unquestionable Integrity

The spectroscopic identification of hydrolysis impurities in lactim ethers is a critical component of pharmaceutical quality control. While IR and MS are powerful tools for initial detection and molecular weight determination, NMR spectroscopy remains the definitive authority for unambiguous structure elucidation .

The most trustworthy and scientifically sound approach is an integrated one.[6][7] High-throughput LC-MS screening should be used to detect and quantify impurities, flagging any that exceed regulatory thresholds.[17] These can then be isolated using preparative chromatography and subjected to in-depth NMR analysis for definitive structural confirmation. This multi-faceted strategy not only ensures the safety and quality of the final drug product but also provides the robust, verifiable data required to satisfy stringent global regulatory standards.[5]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.